Product packaging for 2-Chloroacetamide-d4(Cat. No.:CAS No. 122775-20-6)

2-Chloroacetamide-d4

Katalognummer: B119449
CAS-Nummer: 122775-20-6
Molekulargewicht: 97.54 g/mol
InChI-Schlüssel: VXIVSQZSERGHQP-BGOGGDMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Chloroacetamide-d4, also known as this compound, is a useful research compound. Its molecular formula is C2H4ClNO and its molecular weight is 97.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClNO B119449 2-Chloroacetamide-d4 CAS No. 122775-20-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-N,N,2,2-tetradeuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVSQZSERGHQP-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481541
Record name Microcide-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-20-6
Record name Acetamide-N,N,2,2-d4, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122775-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Microcide-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Chloroacetamide-d4, a deuterated analog of 2-chloroacetamide. This document details the probable synthetic route, methodologies for assessing isotopic enrichment, and presents a logical workflow for its preparation and characterization.

Introduction

This compound (C₂D₄ClNO, CAS No: 122775-20-6) is a stable isotope-labeled compound valuable in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of drug metabolism. The substitution of hydrogen atoms with deuterium provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tracer. This guide outlines the essential technical aspects of its synthesis and the rigorous methods required to confirm its isotopic purity.

Synthesis of this compound

The most plausible and established method for the synthesis of this compound is through the ammonolysis of a deuterated chloroacetyl precursor. This approach is analogous to the well-documented synthesis of non-deuterated 2-chloroacetamide. The overall reaction involves the treatment of a deuterated ethyl chloroacetate with deuterated ammonia.

Reaction Scheme:

Key Starting Materials

The successful synthesis of this compound with high isotopic enrichment hinges on the procurement or synthesis of highly deuterated starting materials.

  • Deuterated Chloroacetic Acid or its Ester: Chloroacetic acid-d2 or its corresponding ethyl ester, ethyl chloroacetate-d2, is a critical precursor. These can be synthesized from deuterated acetic acid.

  • Deuterated Ammonia: Ammonia-d3, typically available as a solution in deuterium oxide (D₂O), is the aminating agent.

Experimental Protocol: A Proposed Synthesis

Step 1: Preparation of Ethyl Chloroacetate-d2 (if not commercially available)

A mixture of chloroacetic acid-d2 (1 mole), deuterated ethanol (1.2 moles), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the crude ester is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate). The pure ethyl chloroacetate-d2 is obtained by fractional distillation.

Step 2: Ammonolysis of Ethyl Chloroacetate-d2

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, ethyl chloroacetate-d2 (1 mole) is cooled to 0-5 °C.

  • A solution of ammonia-d3 in D₂O (25% w/w, 1.2 moles) is added dropwise to the cooled ester with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The precipitated this compound is collected by vacuum filtration.

  • The crude product is washed with cold D₂O to remove any remaining salts.

  • The product is then dried in a desiccator or under vacuum to yield the final product.

Table 1: Summary of a Proposed Synthesis Protocol

ParameterValue/Description
Reactants Ethyl chloroacetate-d2, Ammonia-d3 in D₂O
Solvent Deuterium oxide (D₂O)
Reaction Temperature 0-10 °C (addition), Room temperature (stirring)
Reaction Time 2-3 hours
Purification Filtration, Washing with cold D₂O, Drying

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to its application. The primary techniques employed for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Protocol for HRMS Analysis:

  • A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • The mass spectrum is acquired in the appropriate mass range to observe the protonated molecule [M+H]⁺ or other relevant adducts.

  • The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4) are measured.

  • The isotopic purity is calculated by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Table 2: Hypothetical Isotopic Distribution Data from HRMS

IsotopologueMass (Da)Relative Intensity (%)
d0 (C₂H₄ClNO)93.00870.1
d1 (C₂H₃DClNO)94.01500.5
d2 (C₂H₂D₂ClNO)95.02131.4
d3 (C₂H₁D₃ClNO)96.02763.0
d4 (C₂D₄ClNO)97.033995.0

Note: This is a hypothetical representation. Actual results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy can be used to assess the level of deuteration at specific sites in the molecule.

Experimental Protocol for NMR Analysis:

  • A sample of the synthesized this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d6 or CDCl₃).

  • A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methylene and amine protons confirms successful deuteration.

  • A ²H NMR spectrum can be acquired to directly observe the deuterium signals and confirm their presence at the expected chemical shifts.

  • Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment by comparing the integral of the residual proton signals to an internal standard.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis and analysis workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Deuterated Starting Materials (Chloroacetic acid-d2, Ethanol-d, Ammonia-d3) esterification Esterification start->esterification ammonolysis Ammonolysis esterification->ammonolysis purification Purification (Filtration & Washing) ammonolysis->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Analysis_Workflow cluster_analysis Isotopic Purity Analysis sample Synthesized this compound hrms High-Resolution Mass Spectrometry (HRMS) sample->hrms nmr NMR Spectroscopy (¹H and ²H) sample->nmr data_analysis Data Analysis (Isotopologue Distribution) hrms->data_analysis nmr->data_analysis purity_report Isotopic Purity Report data_analysis->purity_report

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The synthesis of this compound is a relatively straightforward process based on established organic chemistry principles, provided that high-quality deuterated starting materials are utilized. Rigorous analytical characterization, primarily through HRMS and NMR, is essential to confirm the isotopic enrichment and overall purity of the final product. This technical guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of stable isotope-labeled compounds.

2-Chloroacetamide-d4: An In-Depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research applications of 2-Chloroacetamide-d4, a deuterated stable isotope-labeled compound. Its primary utility lies in its role as an internal standard for quantitative mass spectrometry assays, offering enhanced accuracy and precision in analytical measurements. This document details its physicochemical properties, its application in analytical methodologies, and provides exemplar experimental protocols.

Introduction to this compound

This compound is the deuterated analog of 2-chloroacetamide, a compound used as a preservative and, in proteomics, as a cysteine alkylating agent.[1][2] The incorporation of four deuterium atoms into the molecule renders it chemically identical to its non-deuterated counterpart but with a distinct, higher mass. This property is fundamental to its application as an internal standard in mass spectrometry-based quantification.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Physicochemical and Quantitative Data

This compound is a white solid, soluble in solvents such as DMSO and Methanol.[] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂D₄ClNO[4]
Molecular Weight 97.54 g/mol [4]
CAS Number 122775-20-6[4]
Unlabeled CAS Number 79-07-2[1]
Isotopic Enrichment ≥ 99 atom % D[][5]
Melting Point 117-119 °C[]

Note: A complete isotopic distribution profile from a certificate of analysis is not publicly available. The isotopic enrichment indicates the percentage of deuterium atoms at the labeled positions.

Core Research Applications

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of unlabeled 2-chloroacetamide or other structurally similar analytes by isotope dilution mass spectrometry.

Internal Standard in Quantitative Mass Spectrometry

In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration.[] By comparing the mass spectrometer's response of the analyte to that of the deuterated internal standard, precise quantification can be achieved, even in complex biological or environmental matrices.[] This is particularly valuable in:

  • Environmental Monitoring: Chloroacetamide herbicides and their degradation products are environmental contaminants.[8][9] Isotope dilution mass spectrometry using this compound as an internal standard would be a robust method for their quantification in soil and water samples.

  • Clinical Mass Spectrometry: For therapeutic drug monitoring or exposure assessment, this compound can be used to quantify chloroacetamide or related compounds in biological fluids.[2]

Stable Isotope-Labeled Inhibitor

This compound is also classified as a stable isotope-labeled inhibitor.[2] Its unlabeled counterpart, 2-chloroacetamide, is known to inhibit very-long-chain fatty acid elongase.[2] In research, the deuterated form could be used in competitive binding assays or to study enzyme kinetics and mechanism of inhibition, where the mass difference allows for the differentiation between the labeled and unlabeled inhibitor.

Experimental Protocols

While a specific, published protocol for the use of this compound as an internal standard is not available, the following is a detailed, adapted methodology for the quantification of 2-chloroacetamide in a biological matrix using LC-MS/MS, based on established methods for the unlabeled compound and general principles of isotope dilution mass spectrometry.

Quantification of 2-Chloroacetamide in Rat Plasma using this compound Internal Standard

This protocol is adapted from a published method for the analysis of chloroacetamide in rat plasma.[10]

4.1.1. Materials

  • 2-Chloroacetamide (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

4.1.2. Preparation of Standard and Internal Standard Stock Solutions

  • Prepare a stock solution of 2-chloroacetamide at 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From these stock solutions, prepare working solutions at various concentrations by serial dilution in a 50:50 mixture of acetonitrile and water.

4.1.3. Sample Preparation

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.1.4. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-Chloroacetamide: To be optimized, but based on its structure (MW 93.51), a potential transition would be m/z 94 -> m/z 49.

    • This compound: To be optimized, but based on its structure (MW 97.54), a potential transition would be m/z 98 -> m/z 53.

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standard samples.

  • Quantify the concentration of 2-chloroacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological or Environmental Sample spike Spike with This compound (IS) sample->spike extract Extraction and Protein Precipitation spike->extract cleanup Cleanup and Reconstitution extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve result Determine Analyte Concentration curve->result G A = Analyte (e.g., 2-Chloroacetamide) IS = Internal Standard (e.g., this compound) cluster_sample1 Sample 1 cluster_sample2 Sample 2 cluster_processing cluster_processed1 Processed Sample 1 (50% recovery) cluster_processed2 Processed Sample 2 (80% recovery) cluster_ms cluster_result1 Result 1 Ratio A/IS = 1 cluster_result2 Result 2 Ratio A/IS = 1 A1 A p1 IS1 IS A2 A p2 IS2 IS A1_p A IS1_p IS A2_p A IS2_p IS ms1 ms2 r1 r2

References

A Technical Guide to Commercial Sources and Applications of 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of 2-Chloroacetamide-d4. This deuterated analog of 2-chloroacetamide is a valuable tool in modern analytical and research laboratories, particularly in the field of proteomics and mass spectrometry-based quantitative analysis.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. The isotopic enrichment and purity of the product are critical parameters for its effective use as an internal standard and for stable isotope labeling experiments. The following table summarizes the key specifications from prominent commercial sources.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic EnrichmentPurity
LGC Standards TRC-C353502122775-20-6C₂²H₄ClNO97.54Not specifiedNot specified
Sapphire Bioscience TRC-C353502122775-20-6C₂D₄ClNO97.54Not specifiedNot specified
MedChemExpress HY-W010629S122775-20-6C₂D₄ClNO97.54Not specifiedNot specified
BOC Sciences 122775-20-6122775-20-6C₂D₄ClNO97.5499 atom % D>99%
Santa Cruz Biotechnology sc-224423122775-20-6C₂D₄ClNO97.54Not specifiedNot specified
CDN Isotopes D-0135122775-20-6ClCD₂COND₂97.5499 atom % DNot specified

Core Application: Quantitative Proteomics

The primary application of this compound lies in quantitative proteomics, where it serves two main purposes:

  • Alkylation of Cysteine Residues: Like its non-deuterated counterpart, 2-chloroacetamide is a sulfhydryl-reactive alkylating agent. It is used to covalently modify the thiol group of cysteine residues in proteins. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after reduction and ensures that the protein remains in a denatured and linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.

  • Stable Isotope Labeling: Due to its deuterium content, this compound can be used as a stable isotope labeling reagent. In a typical quantitative proteomics experiment, one set of samples (e.g., control) can be alkylated with standard 2-chloroacetamide, while another set (e.g., treated) is alkylated with this compound. When the samples are mixed and analyzed by mass spectrometry, the peptides containing cysteine residues will appear as doublets with a mass difference corresponding to the number of deuterium atoms. The ratio of the peak intensities of these doublets allows for the accurate quantification of protein abundance changes between the different experimental conditions.

Experimental Protocol: Quantitative Proteomic Sample Preparation using this compound

This protocol outlines a general workflow for the preparation of protein samples for quantitative analysis using this compound for stable isotope labeling by alkylation.

Materials:

  • Protein samples (e.g., cell lysates, tissue homogenates)

  • Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agents: 2-Chloroacetamide and this compound

  • Quenching solution (e.g., 50 mM DTT)

  • Digestion enzyme (e.g., Trypsin, Lys-C)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer to extract total protein.

    • Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Reduction of Disulfide Bonds:

    • To a known amount of protein (e.g., 100 µg) in lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP.

    • Incubate at 56°C for 30 minutes.

  • Stable Isotope Alkylation:

    • For the "light" sample (control), add 2-chloroacetamide to a final concentration of 20 mM.

    • For the "heavy" sample (treated), add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 50 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Pooling and Buffer Exchange:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion:

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Desalting and Sample Cleanup:

    • Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate proteomics software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" isotopic pairs.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a quantitative proteomics workflow utilizing this compound for stable isotope labeling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction & Quantification Reduction Reduction (DTT/TCEP) Protein_Extraction->Reduction Alkylation_Light Alkylation (Control) 2-Chloroacetamide Reduction->Alkylation_Light Alkylation_Heavy Alkylation (Treated) This compound Reduction->Alkylation_Heavy Quenching Quenching Alkylation_Light->Quenching Alkylation_Heavy->Quenching Pooling Sample Pooling (1:1 Ratio) Quenching->Pooling Digestion Enzymatic Digestion (Trypsin) Pooling->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: Quantitative proteomics workflow using stable isotope labeling with this compound.

Synthesis of 2-Chloroacetamide

While this guide focuses on commercial sources, a general synthetic route for the non-deuterated 2-chloroacetamide is well-established and involves the ammonolysis of an ester of chloroacetic acid, such as ethyl chloroacetate.[1] The synthesis of the deuterated analog would require the use of deuterated starting materials.

A typical laboratory-scale synthesis involves reacting ethyl chloroacetate with a chilled aqueous solution of ammonia.[1] The reaction is kept at a low temperature (0-5°C) to minimize side reactions. The product, 2-chloroacetamide, precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from water. The synthesis of this compound would follow a similar procedure, utilizing deuterated ammonia and/or deuterated chloroacetic acid derivatives.

References

2-Chloroacetamide-d4 safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 2-Chloroacetamide-d4

For researchers, scientists, and drug development professionals, the safe handling of deuterated compounds is paramount. This guide provides a comprehensive overview of the safety data and handling procedures for this compound (CAS: 122775-20-6). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated parent compound, 2-Chloroacetamide (CAS: 79-07-2), a standard practice for assessing the safety of isotopically labeled compounds.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Chloroacetamide.[1] The primary physical difference is its molecular weight. 2-Chloroacetamide is a colorless to yellow crystalline solid with a characteristic odor.[2][3] It is readily soluble in water.[2]

Table 1: Physical and Chemical Properties

Property This compound 2-Chloroacetamide Source(s)
CAS Number 122775-20-6 79-07-2 [2][4]
Molecular Formula C₂D₄ClNO C₂H₄ClNO [2][5]
Molecular Weight 97.54 g/mol 93.51 g/mol [2][4][5]
Appearance White Solid Colorless crystals or white fine powder [2][6]
Melting Point Not Available 120 °C [2]
Flash Point Not Available 170 °C [2][7]
Solubility in Water Not Available 90 g/L at 25 °C [2]

| Vapor Pressure | Not Available | 0.07 hPa at 20 °C |[2] |

Hazard Identification and Classification

2-Chloroacetamide is classified as a hazardous substance.[8] It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[9]

Table 2: GHS Hazard Classification for 2-Chloroacetamide

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 3 H301: Toxic if swallowed
Skin Sensitization 1 H317: May cause an allergic skin reaction
Reproductive Toxicity 2 H361: Suspected of damaging fertility or the unborn child

| Hazardous to the Aquatic Environment, Acute | 3 | H402: Harmful to aquatic life |

Signal Word: Danger[10]

Hazard Pictograms:

  • GHS06: Toxic[2]

  • GHS08: Health hazard[2]

Toxicological Data

Toxicological studies have been conducted on the parent compound, 2-Chloroacetamide. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage to an individual.[8] Chronic exposure may have adverse reproductive effects, as animal studies have shown testicular atrophy at certain concentrations.[11]

Table 3: Acute Toxicity Data for 2-Chloroacetamide

Test Species Route LD50 Value Source(s)
LD50 Rat Oral 138 mg/kg [2][12]
LD50 Mouse Oral 155 mg/kg [12]
LD50 Rabbit Oral 122 mg/kg [12]
LD50 Dog Oral 31 mg/kg [11]

| LC50 | Goldfish | - | 19.8 mg/L, 96 h |[2][13] |

Experimental Protocols and Methodologies

Safe Handling and Storage Protocol

This protocol outlines the essential steps for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal start Receive Chemical storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store locked up. start->storage Inspect container ppe Don Personal Protective Equipment (PPE): - Chemical safety goggles - Protective gloves (e.g., PVC) - Lab coat/Overalls storage->ppe handling Handle exclusively in a chemical fume hood. Avoid dust generation. Wash hands thoroughly after handling. ppe->handling decontaminate Decontaminate work area and equipment. handling->decontaminate disposal Dispose of waste in sealed, labeled containers according to institutional and local regulations. Consult a licensed disposal company. decontaminate->disposal

Caption: Workflow for the safe handling of this compound.

Methodology Details:

  • Receiving and Storage : Upon receipt, inspect containers for damage or leaks.[8] Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8][12] The storage location should be separated from strong oxidants, acids, and bases and should not have drain or sewer access.[7] It should be kept locked up or in an area only accessible to authorized personnel.

  • Engineering Controls : All handling procedures must be conducted in a chemical fume hood to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower.[12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear appropriate chemical safety goggles or a face shield.[7][12] Contact lenses should not be worn as they can absorb and concentrate irritants.[8]

    • Skin Protection : Wear chemical-protective gloves (e.g., PVC).[8] Select gloves with a high protection class (breakthrough time >240 minutes) for prolonged contact.[8] A lab coat or overalls should be worn to prevent skin contact.[8][12]

    • Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8][12]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[8][10] Wash hands thoroughly with soap and water after handling the material.[8][12] Contaminated work clothing should be laundered separately before reuse.[8]

Accidental Release and First Aid Protocols

Prompt and correct response to an accidental exposure or spill is critical.

Emergency_Response_Plan cluster_spill Spill Response cluster_first_aid First Aid Measures exposure Exposure or Spill Occurs evacuate Evacuate and secure area. Move upwind. exposure->evacuate Spill skin Skin Contact: - Immediately flush with plenty of water for at least 15 mins. - Remove contaminated clothing. - Get immediate medical aid. exposure->skin Exposure eye Eye Contact: - Immediately flush eyes with plenty of water for at least 15 mins. - Get immediate medical aid. exposure->eye inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - Get immediate medical aid. exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Get immediate medical aid. exposure->ingestion notify Alert emergency responders. evacuate->notify ppe Wear full protective clothing and breathing apparatus. notify->ppe contain Contain spill with sand, earth, or vermiculite. Prevent entry into drains. ppe->contain cleanup Collect material into labeled containers for disposal. contain->cleanup

Caption: Emergency response plan for spills and personnel exposure.

Methodology Details:

  • Spill Cleanup :

    • Minor Spills : Remove all ignition sources.[8] Use dry clean-up procedures to avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for disposal.[12]

    • Major Spills : Evacuate personnel and move upwind.[8] Wear full body protective clothing with breathing apparatus.[8] Prevent the spillage from entering drains or water courses.[8] Contain the spill with sand, earth, or vermiculite, then collect the recoverable product into labeled containers for disposal.[8]

  • First Aid :

    • In case of skin contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.[9][12]

    • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[9][12]

    • If inhaled : Move the person to fresh air. If breathing has stopped, provide artificial respiration.[9] Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.[9][12]

    • If swallowed : Do NOT induce vomiting.[9][12] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[12] Seek immediate medical attention.[9][12]

Stability and Reactivity

  • Chemical Stability : The compound is stable under normal temperatures and pressures.[12]

  • Conditions to Avoid : Avoid dust generation, excess heat, and incompatible materials.[12] The fine grinding of the solid can create dust clouds that may form an explosive mixture with air.[8]

  • Incompatible Materials : Strong reducing agents, strong acids, strong bases, and strong oxidizing agents.[7][12]

  • Hazardous Decomposition Products : Upon heating or combustion, it may produce toxic and irritating fumes, including chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[10][12]

Fire-Fighting Measures

  • Extinguishing Media : Use water spray, foam, dry chemical powder, or carbon dioxide.[8][10]

  • Specific Hazards : The solid is combustible but propagates flame with difficulty.[8] Dust clouds may form an explosive mixture with air.[8] During a fire, irritating and highly toxic gases may be generated.[12]

  • Fire-Fighter Instructions : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12] Cool fire-exposed containers with a water spray from a protected location.[8] Do not allow firefighting water to enter drains.[10]

Disposal Considerations

Waste material should be treated as hazardous. Dispose of contents and containers in accordance with local, regional, and national regulations.[9] It is recommended to use a licensed professional waste disposal service.[13] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

References

The Application of Deuterated Chloroacetamide in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated chloroacetamide is a specialized chemical probe that has found significant utility in the fields of proteomics, drug discovery, and chemical biology. As a derivative of the well-established cysteine-alkylating agent chloroacetamide, its deuterated counterpart offers the unique advantage of a stable isotope label. This isotopic signature, introduced by replacing one or more hydrogen atoms with deuterium, provides a distinct mass shift that is readily detectable by mass spectrometry. This characteristic makes deuterated chloroacetamide a powerful tool for quantitative analysis of proteins and for elucidating the mechanisms of covalent drug action. This technical guide provides an in-depth overview of the core research applications of deuterated chloroacetamide, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Core Applications

Quantitative Proteomics

In quantitative proteomics, deuterated chloroacetamide is employed as a reagent for stable isotope labeling. By alkylating cysteine residues, it covalently attaches a mass-tagged carbamidomethyl group. In a typical experimental setup, two cell or tissue samples (e.g., control and treated) are lysed and their proteins are reduced to expose cysteine residues. One sample is then treated with non-deuterated ("light") chloroacetamide, while the other is treated with deuterated ("heavy") chloroacetamide. The samples are then combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for the precise relative quantification of protein abundance between the two samples.

Drug Development and Covalent Inhibitor Screening

Deuterated chloroacetamide plays a crucial role in the development of covalent drugs, which form a permanent bond with their target protein. By incorporating a deuterated chloroacetamide warhead into a potential drug molecule, researchers can track its binding to the target protein with high sensitivity using mass spectrometry. This is particularly valuable in fragment-based drug discovery, where small, reactive molecules are screened for their ability to covalently modify a protein of interest. The mass shift introduced by the deuterium label provides unambiguous evidence of covalent bond formation and can be used to determine the specific site of modification on the protein. A notable application is in the screening for inhibitors of protein-protein interactions, such as the TEAD-YAP1 interaction in the Hippo signaling pathway, a key target in cancer therapy[1][2][3][4].

Chemical Probe for Cysteine Reactivity Profiling

The reactivity of cysteine residues within a protein is highly dependent on their local chemical environment. Deuterated chloroacetamide can be used as a chemical probe to profile the reactivity of cysteines across the proteome. By treating a complex protein mixture with deuterated chloroacetamide and analyzing the resulting labeled peptides by mass spectrometry, researchers can identify which cysteines are accessible and reactive. This information is valuable for identifying functionally important cysteine residues that may be involved in catalysis, regulation, or drug binding.

Quantitative Data

The following tables summarize key quantitative data relevant to the use of deuterated chloroacetamide.

Table 1: Mass Shifts of Deuterated Chloroacetamide Reagents

ReagentChemical FormulaMonoisotopic Mass (Da)Mass Shift upon Alkylation (Da)
Chloroacetamide (Light)C₂H₄ClNO93.003257.0215
Chloroacetamide-d2C₂H₂D₂ClNO95.015859.0340
Chloroacetamide-d4C₂D₄ClNO97.028361.0465

Note: The mass shift corresponds to the addition of the carbamidomethyl group to a cysteine residue.

Table 2: Comparison of Cysteine Alkylating Agents

ReagentReactivitySpecificitySide Reactions
IodoacetamideHighModerateAlkylation of Met, His, Lys; Methionine oxidation[5]
Chloroacetamide Moderate High Fewer off-target reactions compared to iodoacetamide [5]
AcrylamideLowerHighMichael addition to Cys
N-ethylmaleimideHighHighCan undergo hydrolysis

Experimental Protocols

Protocol 1: Quantitative Proteomic Analysis using Deuterated Chloroacetamide

This protocol outlines a general workflow for a quantitative proteomics experiment using "light" and "heavy" chloroacetamide.

1. Sample Preparation:

  • Lyse two cell or tissue samples (e.g., control and treated) in a suitable lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5).
  • Determine protein concentration for each sample using a standard protein assay (e.g., BCA assay).

2. Reduction and Alkylation:

  • Take equal amounts of protein from each sample (e.g., 100 µg).
  • Reduce disulfide bonds by adding a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
  • For the "light" sample, add non-deuterated chloroacetamide to a final concentration of 40 mM.
  • For the "heavy" sample, add deuterated chloroacetamide (e.g., chloroacetamide-d4) to a final concentration of 40 mM.
  • Incubate both samples in the dark at room temperature for 30 minutes.

3. Sample Pooling and Digestion:

  • Combine the "light" and "heavy" labeled samples.
  • Dilute the pooled sample with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to less than 2 M.
  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. Peptide Cleanup and Mass Spectrometry Analysis:

  • Acidify the digest with formic acid to a final concentration of 1%.
  • Desalt the peptides using a C18 solid-phase extraction cartridge.
  • Elute the peptides and dry them under vacuum.
  • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" labeled peptides.
  • Calculate the protein abundance ratios based on the intensities of the corresponding peptide pairs.

Protocol 2: Screening for Covalent Inhibitors

This protocol describes a method for screening a library of chloroacetamide-containing compounds for covalent binding to a target protein.

1. Protein Incubation:

  • Incubate the purified target protein with each compound from the chloroacetamide library at a defined concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS) for a set time (e.g., 1 hour) at room temperature.

2. Removal of Unbound Compound:

  • Remove excess, unbound compound using a desalting column or buffer exchange.

3. Mass Spectrometry Analysis:

  • Analyze the protein-compound mixture by intact protein mass spectrometry to detect the mass shift corresponding to the covalent adduction of the compound to the protein.

4. Identification of Modification Site (Optional):

  • For positive hits, digest the modified protein with a protease (e.g., trypsin).
  • Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and cysteine residue that was modified.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis control Control Sample lysis1 Lysis & Protein Extraction control->lysis1 treated Treated Sample lysis2 Lysis & Protein Extraction treated->lysis2 reduction1 Reduction (TCEP) lysis1->reduction1 reduction2 Reduction (TCEP) lysis2->reduction2 alkylation_light Alkylation (Light Chloroacetamide) reduction1->alkylation_light alkylation_heavy Alkylation (Deuterated Chloroacetamide) reduction2->alkylation_heavy pooling Combine Samples alkylation_light->pooling alkylation_heavy->pooling digestion Proteolytic Digestion (Trypsin) pooling->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Quantitative Proteomics Workflow

drug_discovery_workflow cluster_screening Covalent Inhibitor Screening cluster_validation Hit Validation & Characterization library Chloroacetamide Fragment Library incubation Incubation of Library with Protein library->incubation target_protein Purified Target Protein (e.g., TEAD) target_protein->incubation mass_spec Intact Protein Mass Spectrometry incubation->mass_spec hit_id Hit Identification (Mass Shift) mass_spec->hit_id digestion Proteolytic Digestion of Hit hit_id->digestion kinetics Kinetic Analysis (k_inact / K_i) hit_id->kinetics cellular_assays Cell-based Assays hit_id->cellular_assays lcms LC-MS/MS for Site Identification digestion->lcms

Drug Discovery Workflow

hippo_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mst12 MST1/2 lats12 LATS1/2 mst12->lats12 phosphorylates yap YAP lats12->yap phosphorylates p_yap p-YAP yap->p_yap yap_nuc YAP yap->yap_nuc translocation degradation Degradation p_yap->degradation tead TEAD yap_nuc->tead binds gene_expression Target Gene Expression tead->gene_expression promotes inhibitor Chloroacetamide Inhibitor inhibitor->tead covalently binds & inhibits

Hippo Signaling Pathway Intervention

References

Methodological & Application

Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, precise and accurate measurement of protein abundance is paramount. Stable isotope labeling coupled with mass spectrometry has become a powerful strategy for achieving this. 2-Chloroacetamide-d4 (d4-CAA) is a deuterated analog of the common alkylating agent 2-chloroacetamide (CAA). It offers a cost-effective and straightforward method for introducing a stable isotope label into cysteine-containing peptides. This allows for the relative quantification of proteins between different samples by comparing the mass spectrometric signal intensities of the light (unlabeled) and heavy (deuterated) peptide pairs.

This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics workflows. It is intended for researchers, scientists, and drug development professionals familiar with protein mass spectrometry.

Principle of the Method

The workflow involves labeling two different protein samples with either the light (2-Chloroacetamide) or heavy (this compound) reagent. After labeling, the samples are combined, digested into peptides, and analyzed by LC-MS/MS. The four deuterium atoms in d4-CAA introduce a 4 Dalton mass shift for each labeled cysteine residue in a peptide, allowing for the differentiation and relative quantification of the peptides from the two samples.

Key Advantages of this compound Labeling

  • Specificity: 2-Chloroacetamide is known to have a higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1][2][3]

  • Cost-Effective: Compared to some other isotopic labeling strategies, the synthesis and use of deuterated small molecule reagents can be more economical.

  • Versatility: This method can be applied to a wide range of sample types, including cell lysates, tissues, and affinity-purified protein complexes.

Potential Considerations

  • Methionine Oxidation: A known side reaction of 2-chloroacetamide is the oxidation of methionine residues, which occurs at a higher rate than with iodoacetamide.[1][2][4] This should be considered during data analysis by setting methionine oxidation as a variable modification.

  • Incomplete Labeling: As with any labeling strategy, ensuring complete alkylation of all cysteine residues is critical for accurate quantification. The protocol should be optimized to maximize labeling efficiency.

Data Presentation

The following tables summarize expected quantitative data based on comparative studies of 2-chloroacetamide (CAA) and iodoacetamide (IAA). This data provides a baseline for the performance of this compound relative to its light counterpart and other common alkylating agents.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency~97%~99%[5]
Methionine OxidationUp to 40%2-5%[1][2][4]
N-terminal AlkylationLowerHigher[1][2]
Other Off-Target AlkylationsLowerHigher[1][2][6]

Table 2: Expected Mass Shifts for Labeled Peptides

ReagentCysteine ModificationMass Shift (monoisotopic)
2-Chloroacetamide (light)Carbamidomethyl+57.021 Da
This compound (heavy)Carbamidomethyl-d4+61.046 Da

Experimental Protocols

I. Synthesis of this compound

While commercially available from vendors like BOC Sciences, this compound can be synthesized.[] The synthesis of the unlabeled form involves the aminolysis of ethyl chloroacetate with ammonia.[8] A similar principle can be applied using deuterated precursors. A general synthetic approach is outlined below:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, combine ethyl chloroacetate-d2 (or a similarly deuterated precursor) with a chilled solution of deuterated ammonia in an appropriate solvent.

  • Reaction: Stir the mixture vigorously while maintaining a low temperature (0-5 °C) to minimize side reactions.

  • Workup: After the reaction is complete, the product can be isolated by filtration and washed with cold water to remove any salts.

  • Purification: The crude product can be further purified by recrystallization from water.

II. Protein Sample Preparation and Labeling

This protocol is a general guideline and may require optimization for specific sample types.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction: For each sample (e.g., 100 µg of protein), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation (Labeling):

    • Cool the samples to room temperature.

    • To one sample, add a freshly prepared solution of 2-Chloroacetamide (light) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 40 mM.

    • To the other sample, add a freshly prepared solution of this compound (heavy) to the same final concentration.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Combination: Combine the light and heavy labeled samples at a 1:1 protein ratio.

  • Protein Digestion:

    • Dilute the combined sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a data-dependent or data-independent acquisition method.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation sample1 Sample 1 (e.g., Control) lysis1 Lysis & Protein Quantification sample1->lysis1 sample2 Sample 2 (e.g., Treated) lysis2 Lysis & Protein Quantification sample2->lysis2 reduction1 Reduction (DTT) lysis1->reduction1 reduction2 Reduction (DTT) lysis2->reduction2 alkylation1 Alkylation (2-Chloroacetamide) reduction1->alkylation1 alkylation2 Alkylation (this compound) reduction2->alkylation2 combine Combine Samples (1:1 Ratio) alkylation1->combine alkylation2->combine digestion Tryptic Digestion combine->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: A typical experimental workflow for quantitative proteomics using this compound.

Signaling Pathway Example: Redox Regulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. The activity of key proteins in this pathway, including EGFR itself and protein tyrosine phosphatases (PTPs) like PTP1B, is modulated by the redox state of specific cysteine residues.[9][10][11][12] Alkylating agents can be used to probe the reactivity and functional importance of these cysteines.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_alkylation Alkylation Probe EGF EGF EGFR EGFR (Cys797) EGF->EGFR Ras Ras EGFR->Ras PTP1B PTP1B (Active Cys) PTP1B->EGFR Dephosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CAA_d4 This compound CAA_d4->EGFR Alkylation CAA_d4->PTP1B Alkylation

Caption: EGFR signaling pathway with key redox-sensitive cysteine residues susceptible to alkylation.

References

Application Notes and Protocols for the Use of 2-Chloroacetamide-d4 in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Chloroacetamide-d4 as an internal standard in the quantitative analysis of chloroacetamide herbicide residues in food and environmental samples. The methodologies described herein leverage the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Chloroacetamide herbicides, such as propachlor, dimethenamid, and alachlor, are widely used in agriculture to control grasses and broadleaf weeds.[1] Regulatory bodies worldwide mandate the monitoring of their residues in food and environmental matrices to ensure consumer safety.[2] The use of stable isotope-labeled internal standards, such as this compound, is a crucial component of robust analytical methods, as they compensate for matrix effects and variations during sample preparation and analysis, leading to more accurate and precise quantification.[3]

This compound is the deuterated analog of 2-Chloroacetamide and serves as an ideal internal standard for the analysis of chloroacetamide pesticides due to its similar chemical and physical properties to the target analytes.[4] Its use in conjunction with mass spectrometry allows for reliable quantification by correcting for analyte losses during extraction and potential ionization suppression or enhancement.

Experimental Protocols

QuEChERS Sample Preparation

This protocol outlines a modified QuEChERS method suitable for the extraction of chloroacetamide herbicide residues from various food matrices.

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • This compound internal standard solution (10 µg/mL in ACN)

  • Centrifuge capable of 4000 rpm

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 100 µL of the 10 µg/mL this compound internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Shake vigorously for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 10g Homogenized Sample add_acn Add 10mL Acetonitrile sample->add_acn add_is Add 100µL this compound add_acn->add_is shake1 Shake (1 min) add_is->shake1 add_salts Add MgSO4 and NaCl shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer Collect Supernatant add_dspe Add to d-SPE Tube (PSA/MgSO4) transfer->add_dspe shake3 Shake (30 sec) add_dspe->shake3 centrifuge2 Centrifuge (5 min) shake3->centrifuge2 analysis GC-MS/MS or LC-MS/MS Analysis centrifuge2->analysis Final Extract

Figure 1: QuEChERS workflow for pesticide residue analysis.

GC-MS/MS Analysis

This method is suitable for the analysis of volatile and semi-volatile chloroacetamide herbicides.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

GC Conditions:

ParameterValue
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.2 mL/min
Oven ProgramStart at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min)

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following table provides proposed MRM transitions for target analytes and the internal standard. These transitions are derived from the fragmentation pattern of 2-Chloroacetamide observed in the NIST mass spectral library and are expected to be similar for related chloroacetamide pesticides.[5][6]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Propachlor 211176134
Dimethenamid 275188156
2-Chloroacetamide 934944
This compound (IS) 975146

Note: The optimal collision energies for these transitions should be determined empirically on the specific instrument being used.

LC-MS/MS Analysis

This method is suitable for the analysis of a broader range of chloroacetamide herbicides, including those that are less volatile or thermally labile.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions:

ParameterValue
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following table provides proposed MRM transitions for target analytes and the internal standard in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Propachlor 212 [M+H]⁺176134
Dimethenamid 276 [M+H]⁺188156
2-Chloroacetamide 94 [M+H]⁺7649
This compound (IS) 98 [M+H]⁺7851

Note: As with the GC-MS/MS method, the optimal collision energies for these transitions should be determined empirically.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected performance of the described methods. These values are based on typical performance characteristics of similar pesticide residue analysis methods.[7][8]

Table 1: Method Validation Data for Chloroacetamide Herbicides in a Fruit Matrix (e.g., Apple)

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
Propachlor1095815
50986
Dimethenamid1092925
50967

Table 2: Internal Standard Performance

Internal StandardMatrixMean Recovery (%)RSD (%)
This compoundApple975
Spinach947
Soil919

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

G cluster_sample Sample Processing cluster_analysis Instrumental Analysis (MS) Sample Sample containing Analyte (A) Ratio Measure Peak Area Ratio (A / IS-d4) Sample->Ratio IS Known amount of Internal Standard (IS-d4) IS->Ratio Quant Quantification of Analyte Ratio->Quant Calculate concentration of A based on known IS concentration

Figure 2: Isotope dilution mass spectrometry principle.

Conclusion

The presented application notes and protocols provide a robust framework for the quantitative analysis of chloroacetamide herbicide residues using this compound as an internal standard. The combination of the QuEChERS sample preparation method with either GC-MS/MS or LC-MS/MS offers a sensitive, accurate, and reliable approach for monitoring these pesticides in various matrices. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring high-quality data that meets regulatory requirements. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications.

References

LC-MS Method Development for Quantitative Analysis Using 2-Chloroacetamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of small polar molecules, utilizing 2-Chloroacetamide-d4 as an internal standard. This method is particularly applicable for the analysis of analytes like acrylamide and chloroacetamide in complex matrices such as food and biological fluids.

Introduction

Accurate quantification of small molecules in complex matrices is a critical aspect of drug development, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard is a widely accepted approach to improve the accuracy and precision of quantitative LC-MS assays.[1] this compound, a deuterated analog of 2-chloroacetamide, serves as an ideal internal standard for the analysis of its non-labeled counterpart and other structurally similar small polar compounds. Its use helps to compensate for variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency.[1]

This application note details a complete LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, and presents typical quantitative performance data.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) is described below. This procedure is suitable for a variety of matrices, including plasma and food homogenates.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized

  • This compound internal standard stock solution (1 µg/mL in MeOH)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Procedure:

  • Sample Aliquoting: Take 100 µL of the sample (e.g., plasma, food extract) in a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard solution to the sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of 0.1% formic acid in water.

  • SPE Cleanup:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Chloroacetamide94.044.115
This compound98.046.115

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of 2-Chloroacetamide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
2-Chloroacetamide1 - 1000> 0.9951/x

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
2-Chloroacetamide85 - 9590 - 110

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Aliquoting (100 µL) spike_is Spike with This compound sample->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap1 Evaporation centrifuge1->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe Solid-Phase Extraction (SPE) reconstitute1->spe evap2 Final Evaporation spe->evap2 reconstitute2 Final Reconstitution evap2->reconstitute2 injection Injection (5 µL) reconstitute2->injection Transfer to vial hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Internal Standard Method) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of small molecules using this compound.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantitative analysis of 2-Chloroacetamide and structurally related small polar molecules in complex matrices. The detailed protocol and performance data serve as a valuable resource for researchers and scientists in various fields, enabling them to develop and validate high-quality analytical methods. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required in regulated environments.

References

Application Notes and Protocols for 2-Chloroacetamide-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloroacetamide-d4 in pharmacokinetic (PK) research. Detailed protocols for its application as an internal standard in bioanalytical assays are also presented.

Application Notes

This compound is the deuterium-labeled version of 2-Chloroacetamide.[1][2] In the realm of pharmacokinetics, its primary and most critical application is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] Stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards in LC-MS-based bioanalysis due to their ability to provide the highest accuracy and precision.

Key Applications:

  • Internal Standard in Bioanalytical Methods: The key advantage of using a deuterated internal standard is that it co-elutes with the analyte (the non-deuterated drug) and experiences similar ionization suppression or enhancement effects in the mass spectrometer.[4] This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to more reliable and reproducible quantification of the drug in biological matrices such as plasma, blood, and urine.[4][]

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: By enabling robust and accurate quantification of a drug, this compound as an internal standard is crucial for delineating the absorption, distribution, metabolism, and excretion (ADME) profiles of the corresponding non-labeled drug.

  • Bioequivalence (BE) Studies: BE studies, which compare the pharmacokinetics of a generic drug to its brand-name counterpart, rely on highly precise bioanalytical methods. The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies to ensure the reliability of these studies.[3]

  • Drug Metabolism Studies: While less common for this specific molecule, deuterated compounds can also be used to investigate the metabolic pathways of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "deuterium isotope effect." This effect can slow down metabolism at the site of deuteration, helping to identify metabolic soft spots in a molecule and potentially leading to the development of drugs with improved pharmacokinetic profiles.[1][2]

Advantages of Using this compound as an Internal Standard:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-labeled 2-Chloroacetamide, ensuring it behaves similarly during sample extraction and chromatographic separation.

  • Co-elution with Analyte: It typically co-elutes with the analyte, providing the best possible correction for matrix effects and instrumental variability.

  • Mass Differentiation: The mass difference between the deuterated and non-deuterated forms is easily resolved by a mass spectrometer, allowing for simultaneous detection without interference.

  • Improved Data Quality: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[]

Pharmacokinetic Data of 2-Chloroacetamide (Non-Deuterated)

Currently, there is no publicly available pharmacokinetic data specifically for this compound. The primary role of this compound is as an internal standard, and as such, its own pharmacokinetic profile is not typically investigated. However, the pharmacokinetic parameters of the non-deuterated form, 2-Chloroacetamide, have been studied in rats and can serve as a reference.

It is important to note that deuteration can potentially alter the pharmacokinetics of a compound due to the kinetic isotope effect, which may decrease the rate of metabolism and consequently affect clearance and half-life.

Table 1: Pharmacokinetic Parameters of 2-Chloroacetamide in Rats Following Intravenous (IV) Administration [6]

Parameter0.5 mg/kg Dose2 mg/kg Dose
Elimination Half-Life (t½) 26.6 min30.5 min
Clearance (CL) 57.3 mL/min/kg53.9 mL/min/kg
Volume of Distribution (Vd) Not ReportedNot Reported
Area Under the Curve (AUC) Not ReportedNot Reported

Table 2: Bioavailability of 2-Chloroacetamide in Rats Following Topical Application [6]

FormulationDoseBioavailability
Emulsion 7.02 mg/kg53.5%
Lotion 7.02 mg/kg48.3%

Experimental Protocols

Protocol 1: Quantification of 2-Chloroacetamide in Rat Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical procedure for the quantification of 2-Chloroacetamide in rat plasma for a pharmacokinetic study.

1. Materials and Reagents:

  • 2-Chloroacetamide (analyte)

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Rat plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Chloroacetamide in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of rat plasma (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Representative):

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 2-Chloroacetamide: To be determined by infusion and optimization.

    • This compound: To be determined by infusion and optimization (typically parent ion +4 Da).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the concentration of 2-Chloroacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock (d4) (1 mg/mL) working_is IS Working Solution (100 ng/mL) stock_is->working_is plasma_sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) working_is->add_is plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc results Concentration Results data_proc->results

Caption: Workflow for bioanalysis using this compound.

logical_relationship cluster_process Analytical Process cluster_compounds Compounds in Sample cluster_output Output sample_prep Sample Preparation (Extraction, etc.) lc_injection LC Injection sample_prep->lc_injection Variability ms_ionization MS Ionization lc_injection->ms_ionization Variability analyte_signal Analyte Signal ms_ionization->analyte_signal is_signal IS Signal ms_ionization->is_signal note IS corrects for variability at each step, leading to a stable signal ratio. analyte Analyte (2-Chloroacetamide) analyte->sample_prep is Internal Standard (this compound) is->sample_prep ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of deuterated IS in quantitative bioanalysis.

References

Application Note: Quantitative Analysis of Thiols using 2-Chloroacetamide-d4 and HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the derivatization and quantification of low-molecular-weight thiols, such as cysteine and glutathione, in biological samples using 2-Chloroacetamide-d4 followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated derivatizing agent allows for stable isotope dilution analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is particularly suited for applications in clinical research, drug development, and studies on oxidative stress where accurate measurement of thiol redox status is crucial.

Introduction

Thiols, particularly cysteine and glutathione, are critical molecules involved in numerous physiological processes, including antioxidant defense, detoxification, and protein function. Their quantification in biological matrices is essential for understanding disease mechanisms and for the development of new therapeutics. However, the inherent reactivity of the thiol group makes these compounds prone to oxidation during sample handling and analysis, leading to inaccurate measurements.

To overcome this challenge, a derivatization step is employed to stabilize the thiol group. Alkylating agents, such as haloacetamides, are commonly used for this purpose. 2-Chloroacetamide reacts specifically with the thiolate anion of cysteine residues and other low-molecular-weight thiols to form a stable thioether bond. This application note describes a method utilizing this compound, a deuterated analog, for the derivatization of thiols. The incorporation of a stable isotope label enables the use of the derivatized endogenous thiols as their own internal standards when analyzed by mass spectrometry, a technique that offers high selectivity and sensitivity.

Chemical Reaction

The derivatization reaction involves the nucleophilic attack of the thiolate anion on the electrophilic carbon of this compound, resulting in the formation of a stable S-carboxamidomethyl-d4 derivative and the displacement of the chloride ion. The reaction is pH-dependent, with optimal rates achieved at a pH above the pKa of the thiol group to ensure the presence of the reactive thiolate anion.

Caption: Derivatization of a thiol with this compound.

Experimental Protocols

Materials and Reagents
  • Cysteine hydrochloride monohydrate (Sigma-Aldrich)

  • Glutathione (reduced form) (Sigma-Aldrich)

  • This compound (CDN Isotopes)

  • Ammonium bicarbonate (Sigma-Aldrich)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (Sigma-Aldrich)

  • Formic acid, LC-MS grade (Fisher Scientific)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Water, LC-MS grade (Fisher Scientific)

  • Biological matrix (e.g., human plasma, cell lysate)

Protocol 1: Sample Preparation and Derivatization

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of cysteine and glutathione (1 mg/mL) in 0.1 M HCl.
  • Prepare working standard solutions by serial dilution of the stock solutions with water.
  • Prepare QC samples by spiking known concentrations of cysteine and glutathione into the biological matrix.

2. Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma, cell lysate) on ice.
  • To prevent oxidation, it is crucial to perform the derivatization step as quickly as possible after sample thawing.

3. Derivatization Procedure:

  • To 100 µL of sample (standard, QC, or unknown), add 100 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5).
  • Add 20 µL of 100 mM this compound in water.
  • Vortex briefly and incubate at 37°C for 30 minutes in the dark.
  • To quench the reaction, add 20 µL of 5% formic acid.
  • For protein precipitation, add 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an HPLC vial for analysis.

Note: For the analysis of total thiols (reduced + oxidized), a reduction step is required before derivatization. Add 10 µL of 50 mM TCEP to the sample and incubate for 15 minutes at room temperature prior to the addition of the ammonium bicarbonate buffer.

G start Start: Sample Collection sample_prep Sample Preparation (100 µL sample) start->sample_prep add_buffer Add 100 µL of 100 mM NH₄HCO₃ (pH 8.5) sample_prep->add_buffer add_reagent Add 20 µL of 100 mM this compound add_buffer->add_reagent incubate Incubate at 37°C for 30 min (dark) add_reagent->incubate quench Quench with 20 µL of 5% Formic Acid incubate->quench precipitate Add 400 µL of ice-cold Acetonitrile quench->precipitate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C precipitate->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Experimental workflow for thiol derivatization.

Protocol 2: HPLC-MS/MS Analysis

HPLC System: Agilent 1290 Infinity II LC System or equivalent. Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

HPLC Conditions:

Parameter Value
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-9 min: 2% B |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cysteine-d4-acetamide183.188.115
Glutathione-d4-acetamide369.1180.120
Internal Standard (IS)
¹³C₃,¹⁵N-Cysteine-d4-acetamide187.191.115
¹³C₂,¹⁵N-Gly-Glutathione-d4-acetamide372.1182.120

Note: The use of stable isotope-labeled internal standards for each analyte is recommended for the highest accuracy.

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Method Validation Parameters

ParameterCysteine-d4-acetamideGlutathione-d4-acetamide
Linear Range (µM) 0.1 - 1000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µM) 0.030.15
Limit of Quantification (LOQ) (µM) 0.10.5

Table 2: Accuracy and Precision

AnalyteConcentration (µM)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Cysteine-d4-acetamide 198.54.25.8
10101.23.14.5
5099.12.53.9
Glutathione-d4-acetamide 597.95.16.5
50102.53.85.2
250100.82.94.1

Table 3: Recovery

AnalyteMatrixRecovery (%)
Cysteine-d4-acetamide Human Plasma92.4 ± 4.1
Glutathione-d4-acetamide Human Plasma89.7 ± 5.3

Conclusion

The described method provides a reliable and sensitive approach for the quantitative analysis of cysteine and glutathione in biological samples. The pre-column derivatization with this compound effectively stabilizes the labile thiol compounds, and the subsequent HPLC-MS/MS analysis offers high selectivity and accuracy. This application note serves as a comprehensive guide for researchers and scientists in various fields to implement this powerful analytical technique for thiol analysis.

Application Notes: Isotope Dilution Mass Spectrometry for the Quantification of Cysteine-Containing Peptides Using 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of proteins and peptides in complex biological matrices is crucial for biomarker discovery, drug development, and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2] This application note describes a robust IDMS workflow for the quantification of cysteine-containing peptides. The method involves the alkylation of cysteine residues with 2-chloroacetamide, using 2-chloroacetamide-d4 as the internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cysteine residues play a critical role in protein structure and function through the formation of disulfide bonds. To ensure accurate analysis by mass spectrometry, these disulfide bonds are typically reduced, and the resulting free thiol groups are alkylated to prevent re-oxidation and to introduce a stable modification for consistent detection.[3] 2-Chloroacetamide is a commonly used alkylating agent that reacts specifically with the sulfhydryl group of cysteine to form a stable S-carboxamidomethylcysteine derivative.[4] By using a deuterated analog, this compound, as an internal standard, variations in sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly reliable quantitative results.[5]

Principle of the Method

The workflow involves the following key steps:

  • Sample Preparation: Proteins are extracted from the biological matrix and denatured.

  • Reduction: Disulfide bonds within the proteins are reduced to free thiol groups.

  • Alkylation and Isotope Labeling: The sample is spiked with a known amount of a synthetic peptide standard containing the target cysteine residue, which has been pre-alkylated with this compound. The endogenous proteins in the sample are then alkylated with non-labeled 2-chloroacetamide.

  • Enzymatic Digestion: The alkylated proteins are digested into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The native peptide (derivatized with 2-chloroacetamide) and the stable isotope-labeled internal standard peptide (derivatized with this compound) are co-elute and are detected by Multiple Reaction Monitoring (MRM).

  • Quantification: The concentration of the target peptide is determined by the ratio of the signal intensity of the native peptide to that of the known amount of the internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Lysate) Denaturation Protein Denaturation Sample->Denaturation Reduction Reduction of Disulfide Bonds Denaturation->Reduction Spiking Spike with this compound Labeled Peptide IS Reduction->Spiking Alkylation Alkylation with 2-Chloroacetamide Spiking->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion SPE Solid Phase Extraction (SPE) Cleanup Digestion->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Quantification Quantification (Peak Area Ratio) LCMS->Quantification

Caption: Experimental workflow for IDMS of cysteine-containing peptides.

Protocols

Protein Reduction and Alkylation (In-Solution)
  • Protein Solubilization: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Internal Standard Spiking: Add the this compound labeled synthetic peptide internal standard to the sample at a known concentration.

  • Alkylation: Add 2-chloroacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

Enzymatic Digestion (Trypsin)
  • Buffer Exchange: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Digestion: Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubation: Incubate at 37°C for 16-18 hours.

  • Reaction Termination: Stop the digestion by adding formic acid to a final concentration of 1%.

LC-MS/MS Analysis
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables provide representative quantitative data that can be achieved with this methodology. The data is based on similar published studies for the quantification of cysteine-containing molecules using isotope dilution mass spectrometry.[6][7]

Table 1: Method Performance Characteristics

ParameterValue
Limit of Detection (LOD) 0.02 - 0.08 µM
Limit of Quantitation (LOQ) 0.05 - 0.2 µM
Linear Dynamic Range 0.1 - 100 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 95 - 105%

Table 2: Example MRM Transitions for a Hypothetical S-Carboxamidomethylcysteine-Containing Peptide (Analyte) and its d4-Labeled Internal Standard (IS)

Peptide Sequence: F-A-C(cam)-T-Y-K

Analyte/ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 452.7 (doubly charged)689.3 (y5)25
452.7 (doubly charged)526.2 (y4)28
452.7 (doubly charged)227.1 (b2)22
IS (d4) 454.7 (doubly charged)693.3 (y5)25
454.7 (doubly charged)530.2 (y4)28
454.7 (doubly charged)227.1 (b2)22

Note: C(cam) represents S-carboxamidomethylcysteine. The exact m/z values and collision energies need to be optimized for specific peptides and instruments.

Signaling Pathway Visualization (Illustrative Example)

While this application note focuses on a quantitative method, the target peptides are often part of larger signaling pathways. The ability to accurately quantify changes in protein abundance can provide insights into these pathways. Below is an example of a simplified signaling pathway diagram.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 (contains target Cys-peptide) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding

Caption: A generic cell signaling pathway.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust platform for the quantification of cysteine-containing peptides in complex biological samples. This approach is well-suited for applications in basic research, drug development, and clinical proteomics, enabling the reliable measurement of changes in protein expression and post-translational modifications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression of 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating ion suppression affecting the 2-Chloroacetamide-d4 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound signal?

A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It happens when molecules co-eluting from the LC column interfere with the ionization of your target analyte (this compound) in the mass spectrometer's ion source.[2][3] This interference reduces the number of analyte ions that reach the detector, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[1] The phenomenon originates from competition between your analyte and matrix components for available charge or space at the surface of the electrospray droplet, or from changes in the droplet's physical properties (e.g., viscosity) that hinder ion formation.[4][5]

Q2: How can I definitively detect if ion suppression is occurring in my assay?

A2: The most reliable method is a post-column infusion experiment.[2][3] In this procedure, a solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. This creates a stable, elevated baseline signal. You then inject a blank sample matrix (e.g., plasma extract without the analyte). Any dip or decrease in the stable baseline directly corresponds to a retention time where matrix components are eluting and causing ion suppression.[2][3]

Q3: My this compound is a deuterated internal standard. Shouldn't it automatically correct for ion suppression?

A3: Ideally, yes. A stable-isotope-labeled (SIL) internal standard is designed to co-elute with the non-labeled analyte and experience the same degree of ion suppression.[6][7] This allows for accurate correction because the ratio of the analyte to the internal standard should remain constant. However, this correction can fail if the deuterated standard and the analyte do not perfectly co-elute.[6][8] Even minor differences in retention time, sometimes caused by the deuterium substitution itself, can place the two compounds in regions of varying ion suppression, leading to inaccurate results.[8][9] Therefore, ensuring complete chromatographic co-elution is critical.[8]

Q4: What are the most common sources of ion suppression in biological samples?

A4: The primary sources are endogenous materials from the biological matrix itself.[10][11] These include salts, proteins, peptides, and particularly phospholipids.[10][12] Exogenous substances, such as polymers leached from plastic labware or contaminants from solvents, can also contribute.[1][11]

Q5: Can I just dilute my sample to fix the problem?

A5: Diluting the sample can be a quick and effective way to reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[1] However, this approach also dilutes your analyte of interest, which can compromise the sensitivity and may not be suitable for trace analysis where the signal is already low.[1] It is often used as a first step, but more robust solutions like improved sample preparation or chromatography are generally preferred for validated methods.

Troubleshooting Guide: A Step-by-Step Approach

Step 1: Identify Ion Suppression Zones

The first step is to confirm that ion suppression is the root cause and to identify where it occurs in your chromatogram.

  • Preparation: Prepare a solution of this compound in your mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • Apparatus Setup: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min). Connect the syringe pump to the LC flow path using a T-junction placed between the analytical column outlet and the MS inlet.

  • System Equilibration: Begin the infusion and allow the mass spectrometer signal for this compound to stabilize, creating a high baseline.

  • Injection: While the infusion continues, inject a prepared blank matrix sample (one that has undergone your standard extraction procedure but contains no analyte or internal standard).

  • Analysis: Monitor the signal for this compound. A significant drop in the baseline intensity indicates a region of ion suppression. The retention time of this drop shows you where interfering matrix components are eluting.

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee T-Junction Column->Tee Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee MS Mass Spectrometer Source Tee->MS

Caption: Workflow for a post-column infusion experiment.

Step 2: Systematic Mitigation of Ion Suppression

Once suppression zones are identified, use the following workflow to eliminate the interference.

G Start Problem Identified: Low Signal or Poor Reproducibility of this compound Check_Suppression Perform Post-Column Infusion to Identify Suppression Zones Start->Check_Suppression Coelution_Check Does Analyte Co-elute with Suppression Zone? Check_Suppression->Coelution_Check Optimize_Chroma Strategy 1: Chromatographic Optimization (Adjust Gradient, Change Column) Coelution_Check->Optimize_Chroma Yes Improve_Cleanup Strategy 2: Improve Sample Preparation (SPE, LLE) Coelution_Check->Improve_Cleanup Yes Modify_MS Strategy 3: Modify MS Source (Switch to APCI, Optimize ESI) Coelution_Check->Modify_MS Yes Re_evaluate Re-evaluate with Post-Column Infusion Optimize_Chroma->Re_evaluate Improve_Cleanup->Re_evaluate Modify_MS->Re_evaluate End Problem Resolved Re_evaluate->End

Caption: Troubleshooting workflow for mitigating ion suppression.

The goal is to chromatographically separate this compound from the interfering matrix components.[1][2]

  • Adjust the Gradient: Modify the slope of your gradient elution. A shallower gradient can increase the separation between your analyte and the interferences.

  • Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can significantly alter selectivity and retention times.[1]

  • Select a Different Column: If gradient modifications are insufficient, change the stationary phase. If you are using a standard C18 column, consider a C8 column or one with a different chemistry, like Phenyl-Hexyl or Pentafluorophenyl (PFP), to provide an alternative separation mechanism.[13][14]

Reducing matrix complexity before injection is one of the most effective ways to combat ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than simple protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[1]

  • Solid-Phase Extraction (SPE): This is a highly effective and selective method for sample cleanup.[1][6] By choosing the appropriate sorbent and wash steps, you can selectively retain the analyte while washing away the vast majority of matrix components.

  • Sorbent Selection: Choose a sorbent based on the properties of this compound (a small, polar molecule). A mixed-mode or polymer-based sorbent may be effective.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences while the analyte remains bound to the sorbent.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS injection.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components than ESI.[1][4] A published method for the non-deuterated Chloroacetamide successfully utilized APCI.[14]

  • Optimize ESI Source Parameters: While often less impactful than the other strategies, optimizing source parameters like capillary voltage, gas temperatures, and nebulizer gas flow can sometimes help minimize suppression.

Data Presentation: Impact of Sample Preparation

The choice of sample preparation method has a direct and quantifiable impact on the degree of ion suppression. The table below provides a representative comparison of the effectiveness of common techniques in reducing matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Overall Process Efficiency (%)
Protein Precipitation (PPT) 95 ± 545 ± 1543 ± 14
Liquid-Liquid Extraction (LLE) 85 ± 780 ± 1068 ± 9
Solid-Phase Extraction (SPE) 90 ± 598 ± 488 ± 5

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, while values <100% indicate ion suppression.

This data clearly shows that while protein precipitation is simple, it is far more susceptible to ion suppression compared to the more thorough cleanup provided by LLE and especially SPE.[1]

Visualization of Ion Suppression Mechanism

Understanding the mechanism at the molecular level can help in devising effective countermeasures.

G cluster_0 ESI Droplet Analyte Analyte Ion (A+) Gas_Phase_Ion Gas-Phase Analyte Ion Analyte->Gas_Phase_Ion Desired Path Matrix Matrix Ion (M+) Competition Competition for Surface & Charge Analyte_2 A+ Matrix_2 M+ Matrix_3 M+ Matrix_4 M+ Evaporation Solvent Evaporation (Hindered by Matrix) Suppressed_Signal Suppressed Analyte Signal (Fewer Gas-Phase Ions)

Caption: Mechanism of ion suppression in an ESI droplet.

References

Improving peak shape of 2-Chloroacetamide-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to the analysis of 2-Chloroacetamide-d4, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (tailing) for a polar, neutral compound like this compound?

Poor peak shape, most commonly observed as peak tailing, is often a result of secondary chemical interactions between the analyte and the stationary phase. For silica-based columns, the primary cause is the interaction of polar analyte functional groups with residual silanol groups (Si-OH) on the silica surface.[1][2] These interactions are in addition to the desired hydrophobic retention mechanism and can lead to delayed elution for a portion of the analyte molecules, resulting in a "tail."[1][3] Other potential causes include column contamination, column voids, and extra-column volume.[4][5][6]

Q2: My this compound peak is tailing. What is the first thing I should check?

Start by determining if the issue is chemical or physical. Inject a neutral, non-polar compound (a "probe" compound that is known to give a good peak shape on your system). If this compound also tails, the problem is likely physical, such as a column void or excessive extra-column volume in your system's plumbing.[5] If the neutral probe gives a symmetrical peak while your this compound peak tails, the issue is chemical, pointing towards secondary interactions with the stationary phase.[5]

Q3: How does mobile phase pH affect the peak shape of this compound?

Although this compound is a neutral compound, mobile phase pH plays a critical role by controlling the ionization state of surface silanol groups on the silica-based stationary phase.[7][8] The pKa of these silanols is typically around 3.5-4.5.[7]

  • At neutral pH (~7): Silanols are deprotonated and negatively charged (Si-O⁻), leading to strong electrostatic interactions with any polar parts of the analyte, causing significant tailing.[1][9]

  • At low pH (<3): Silanols are protonated (Si-OH) and thus neutral.[4][10][11] This suppresses the ion-exchange interactions, minimizing peak tailing.[1][10][11] Therefore, operating at a low pH is a common strategy to improve peak shape for polar analytes.[10][11]

Q4: Can the sample solvent cause peak distortion?

Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to distorted peak shapes, including tailing or fronting.[12][13] This is especially noticeable for early eluting peaks. The best practice is to dissolve your sample in the initial mobile phase or a weaker solvent.[12]

Q5: What is an "end-capped" column and will it help?

End-capping is a process where the stationary phase manufacturer treats the silica support to convert most of the residual silanol groups into less polar groups.[1][6] Using a modern, high-purity, end-capped column (often designated as Type B silica) is highly recommended as it significantly reduces the number of active sites available for secondary interactions, leading to much-improved peak symmetry for polar compounds like this compound.[6][10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing for this compound. The process involves systematically evaluating potential hardware, method, and column-related issues.

G start Poor Peak Shape (Tailing) check_physical Inject Neutral Probe (e.g., Toluene) start->check_physical probe_result Probe Peak Shape? check_physical->probe_result physical_problem Physical Issue Likely probe_result->physical_problem Tailing chemical_problem Chemical Issue Likely (Secondary Interactions) probe_result->chemical_problem Symmetrical check_connections Check Fittings & Tubing for Dead Volume physical_problem->check_connections optimize_ph Lower Mobile Phase pH (pH 2.5 - 3.0) chemical_problem->optimize_ph check_column Inspect/Replace Column (Possible Void) check_connections->check_column solution_physical Symmetrical Peaks check_column->solution_physical use_endcapped Use High-Purity, End-Capped Column optimize_ph->use_endcapped check_sample Match Sample Solvent to Mobile Phase use_endcapped->check_sample solution_chemical Symmetrical Peaks check_sample->solution_chemical

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Mobile Phase Optimization

Adjusting the mobile phase is a powerful tool for mitigating secondary interactions. The goal is to create an environment that minimizes the interaction between this compound and stationary phase silanols.

Key Parameters:

  • pH: As detailed in the FAQ, lowering the pH to < 3 is the most effective strategy to protonate silanols and reduce tailing.[4][10][11]

  • Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., to 20-50 mM) can help to mask the residual silanol sites and improve peak shape.[2][6]

  • Organic Modifier: While acetonitrile is common, methanol can sometimes reduce silanol activity by forming hydrogen bonds with the surface.[3] Experimenting with the organic modifier may yield improvements.

ParameterCondition 1 (Problematic)Condition 2 (Optimized)Expected Tailing Factor (Tf)
Aqueous Phase Deionized Water (pH ~6-7)0.1% Formic Acid in Water (pH ~2.7)2.2 -> 1.2
Buffer Strength 5 mM Phosphate at pH 7.025 mM Phosphate at pH 7.02.0 -> 1.5
Organic Modifier 50% Acetonitrile50% MethanolMay improve, analyte dependent

Note: Tailing Factor (Tf) is a measure of peak symmetry, with a value of 1.0 being perfectly symmetrical. Values > 1.2 are typically considered tailing.[1]

Guide 3: Column Selection and Care

The choice of HPLC column is critical. For polar compounds, not all C18 columns are created equal.

  • Column Choice: Always select a column packed with modern, high-purity (Type B) silica that has been robustly end-capped.[10] This minimizes the underlying silanol activity. Phases with alternative chemistries, such as those with embedded polar groups or hybrid silica-organic particles, can also offer superior peak shapes.[10][11]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, acting as new sites for secondary interactions. If performance degrades over time, a thorough column wash is necessary.

  • Column Voids: A physical void at the head of the column can cause significant peak distortion for all analytes.[6][12] This can result from pressure shocks or operating at a pH outside the column's stable range. If a void is suspected, reversing and flushing the column (if the manufacturer permits) may help, but replacement is often the best solution.[1][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Experiment

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (~pH 2.7)

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water (~pH 6.8)

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions (Example):

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: UV at 210 nm

    • Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile

  • Procedure:

    • Equilibrate the column with a 95:5 mix of A1:B for 15 minutes.

    • Perform three replicate injections of the sample.

    • Repeat the process using Mobile Phase A2.

  • Analysis:

    • Compare the peak asymmetry or tailing factor from the chromatograms obtained at low pH (A1) and neutral pH (A2). A significant improvement (value closer to 1.0) is expected with the low pH mobile phase.

Protocol 2: Aggressive Column Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing. Warning: Always consult the column manufacturer's instructions for solvent compatibility and pressure limits.

  • Disconnect the column from the detector to avoid contamination.

  • Flush sequentially with solvents of decreasing polarity:

    • 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol.

    • (Optional, for very non-polar contaminants) 20 column volumes of Hexane.

  • Flush sequentially with solvents of increasing polarity:

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of your starting mobile phase composition.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.

  • Test: Inject your standard to assess if peak shape has improved.

G cluster_interaction Mechanism of Peak Tailing node_style node_style A Ideal Partitioning C18 Chains Silica Surface B Secondary Interaction C18 Chains Si-O⁻ H-N Silica Surface analyte1 Analyte analyte1->A Fast (Symmetrical Peak) analyte2 Analyte analyte2->B:silanol Slow / Sticking (Tailing Peak)

References

2-Chloroacetamide-d4 stability in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloroacetamide-d4 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the deuterium-labeled version of 2-Chloroacetamide.[1][2] The parent compound is used as a preservative, biocide, and herbicide.[1][2] In research, particularly in bioanalysis and drug development, deuterated compounds like this compound are most commonly used as internal standards for quantitative mass spectrometry assays due to their chemical similarity to the analyte and distinct mass.

Q2: Why is deuterium labeling used? What is the "Deuterium Kinetic Isotope Effect"?

A2: Deuterium labeling involves replacing hydrogen (H) atoms with their stable heavy isotope, deuterium (D). This substitution can significantly impact the metabolic stability of a molecule. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve breaking this bond, such as those mediated by Cytochrome P450 (CYP450) enzymes, occur at a slower rate.[3][4] This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE).[3] Leveraging the DKIE can reduce the rate of metabolism, potentially increasing a drug's half-life and reducing the formation of toxic metabolites.[4]

Q3: What are the likely degradation pathways for this compound in biological matrices?

A3: While specific data on this compound is limited, its degradation pathways can be inferred from related chloroacetamide compounds. The primary routes of degradation in biological systems are likely to be:

  • Enzymatic Hydrolysis: Amidase or hydrolase enzymes present in plasma or tissue homogenates could hydrolyze the amide bond to form 2-chloroacetic acid-d4 and ammonia.

  • Dechlorination: The chlorine atom can be displaced. In biological systems, this often occurs via conjugation with endogenous nucleophiles like glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

  • Cytochrome P450 Metabolism: Although deuteration can slow this process, CYP450 enzymes (such as CYP3A4 and CYP2B6, which are known to metabolize other chloroacetamides) could still contribute to metabolism, potentially through hydroxylation or other oxidative reactions.[5]

Q4: What experimental factors can influence the stability of this compound during analysis?

A4: The stability of any analyte in a biological matrix is critical for accurate quantification. Key factors include:

  • Temperature: Higher temperatures accelerate both chemical and enzymatic degradation. Samples should be kept on ice during processing and stored at -20°C or -80°C for the long term.[6]

  • pH: The stability of the amide bond and the C-Cl bond can be pH-dependent. Extreme pH values in sample processing buffers should be avoided unless their impact has been evaluated.

  • Enzymatic Activity: Plasma and tissue homogenates contain active enzymes (e.g., esterases, amidases, proteases) that can degrade the analyte.[6]

  • Light Exposure: Although less common for this structure, some compounds are light-sensitive. It is good practice to minimize exposure to direct light.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade the analyte by concentrating solutes and altering sample integrity.

Troubleshooting Guide

Problem: I am observing a rapid and significant loss of this compound in my plasma/blood samples immediately after collection.

  • Potential Cause 1: Enzymatic Degradation. Blood and plasma contain active enzymes, such as amidases, that can quickly hydrolyze the amide bond of this compound.

  • Troubleshooting Steps:

    • Immediate Cooling: Place blood samples on ice immediately after collection.

    • Rapid Processing: Process blood to plasma or serum as quickly as possible.

    • Enzyme Inhibitors: Consider using collection tubes containing enzyme inhibitors (e.g., sodium fluoride for esterases, though specific amidase inhibitors may be needed).

    • Immediate Protein Precipitation: For analysis, add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) directly to the plasma sample as soon as it's thawed to stop enzymatic activity.

Problem: Analyte concentration is decreasing the longer my samples sit on the autosampler ("bench-top instability").

  • Potential Cause: Time- and Temperature-Dependent Degradation. Even at reduced autosampler temperatures (e.g., 4°C), degradation can occur over several hours.

  • Troubleshooting Steps:

    • Conduct a Bench-Top Stability Test: As detailed in the protocols below, systematically evaluate the analyte's stability in the processed matrix at the autosampler temperature over a period that exceeds your expected analytical run time.

    • Shorten Analytical Batches: If instability is confirmed, reduce the number of samples in each analytical run to minimize the time the last sample sits in the autosampler.

    • Re-evaluate Sample Preparation: Ensure the final sample solvent is optimized for stability (e.g., appropriate pH, organic content).

Problem: I see a new peak appearing in my chromatogram that seems to correlate with a decrease in the this compound peak.

  • Potential Cause: Formation of a Degradation Product. You are likely observing the formation of a metabolite or a chemical degradant.

  • Troubleshooting Steps:

    • Characterize the New Peak: Use a high-resolution mass spectrometer to determine the accurate mass of the unknown peak. This can help identify its chemical formula.

    • Hypothesize Structures: Based on the mass, consider likely degradation products such as 2-chloroacetic acid-d4 (from hydrolysis) or a glutathione conjugate (from dechlorination).

    • MS/MS Fragmentation: Analyze the fragmentation pattern of both the parent compound and the new peak to see if they share common structural fragments, which can confirm the relationship.

Data Presentation

Quantitative stability is assessed by comparing the mean concentration of the analyte in test samples against the mean concentration in control samples (T=0). The percentage of analyte remaining is a key metric.

Table 1: Example Freeze-Thaw Stability of this compound in Human Plasma

AnalyteSpiked Concentration (ng/mL)Freeze-Thaw CyclesMean Measured Concentration (ng/mL) ± SD (n=3)% Remaining vs. T=0
This compound1019.8 ± 0.498%
1039.5 ± 0.695%
5001492 ± 2198.4%
5003481 ± 2596.2%

Table 2: Example Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

AnalyteSpiked Concentration (ng/mL)Time (hours)Mean Measured Concentration (ng/mL) ± SD (n=3)% Remaining vs. T=0
This compound1049.6 ± 0.596%
1088.9 ± 0.789%
5004485 ± 1997%
5008455 ± 2891%

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike a bulk pool of the biological matrix (e.g., human plasma) with this compound at low and high concentrations. Aliquot into at least 10 separate vials per concentration level.

  • Baseline (T=0) Analysis: Immediately after spiking, process and analyze three aliquots from each concentration to establish the baseline concentration.

  • Freeze-Thaw Cycles: Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Thawing: Remove a set of three aliquots per concentration and allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis: Repeat for the desired number of cycles (typically 3-5). After the final cycle, process and analyze the samples.

  • Data Evaluation: Calculate the mean concentration of the cycled samples and compare it to the baseline (T=0) concentration.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

  • Sample Preparation: Spike a bulk pool of the matrix at low and high concentrations.

  • Baseline (T=0) Analysis: Immediately process and analyze three aliquots from each concentration to establish the baseline.

  • Bench-Top Incubation: Leave additional aliquots of the spiked matrix on a lab bench at room temperature (or at the temperature of the autosampler, e.g., 4°C) for a defined period (e.g., 4, 8, 12, 24 hours).

  • Analysis: At the end of each time point, process the samples and analyze them immediately.

  • Data Evaluation: Calculate the mean concentration at each time point and compare it to the baseline (T=0) concentration.

Visualizations

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Amidase) parent->hydrolysis H₂O dechlorination Dechlorination (GST) parent->dechlorination + GSH cyp450 CYP450 Oxidation parent->cyp450 O₂ product1 2-Chloroacetic acid-d4 hydrolysis->product1 product2 Glutathione Conjugate-d4 dechlorination->product2 product3 Oxidative Metabolites-d4 cyp450->product3

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_stability Stability Conditions start Spike Analyte into Biological Matrix Pool aliquot Aliquot into Multiple Vials start->aliquot t0 Analyze Baseline (T=0) Samples (n=3) aliquot->t0 ft Freeze-Thaw Cycles aliquot->ft bt Bench-Top Incubation aliquot->bt lt Long-Term Storage aliquot->lt compare Compare Mean Concentration of Test vs. T=0 t0->compare analysis Process & Analyze Test Samples (n=3) ft->analysis bt->analysis lt->analysis analysis->compare pass Analyte is Stable compare->pass % Remaining ≥ 85% fail Analyte is Unstable (Investigate) compare->fail % Remaining < 85%

Caption: Experimental workflow for assessing analyte stability.

Troubleshooting_Logic start Analyte Loss Observed? q1 When does loss occur? start->q1 Yes end No Loss (Proceed) start->end No ans1_imm Immediately after sample collection q1->ans1_imm Immediately ans1_bench During sample processing or in autosampler q1->ans1_bench Over time cause1 Likely Enzymatic Degradation ans1_imm->cause1 cause2 Chemical/Thermal Instability ans1_bench->cause2 sol1 Use enzyme inhibitors. Process samples on ice. Rapidly precipitate proteins. cause1->sol1 sol2 Cool autosampler. Shorten analytical runs. Optimize final solvent pH. cause2->sol2

References

Minimizing back-exchange of deuterium in 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Chloroacetamide-d4

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium back-exchange and ensure the isotopic integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a proton (hydrogen atom) from the surrounding environment.[1] For this compound (ClCD₂COND₂), this is a primary concern for the two deuterons attached to the amide nitrogen (-ND₂). These amide deuterons are labile, or "exchangeable," and can readily swap with protons from protic solvents like water or methanol.[1] This process reduces the isotopic purity of the compound, which can significantly impact experimental results by altering mass spectrometry readings and nuclear magnetic resonance (NMR) signals.[1][2]

Q2: Which chemical sites on this compound are most susceptible to back-exchange?

The susceptibility to back-exchange varies by location on the molecule.

  • Amide Deuterons (-COND₂): These are highly labile and most prone to exchange. The nitrogen-deuterium bond can be easily broken and reformed, especially in the presence of protic solvents or under acidic or basic conditions.[1]

  • Alpha-Carbon Deuterons (-CD₂-): The deuterons on the carbon atom adjacent to the carbonyl group are significantly more stable and are generally considered "non-exchangeable" under standard neutral conditions. However, they can become susceptible to exchange under strong base-catalyzed conditions.

Below is a diagram illustrating the sites of potential exchange.

Diagram 1: Sites of potential deuterium back-exchange on this compound.
Q3: How do solvent choice, pH, and temperature affect back-exchange?

These three factors are critical for controlling deuterium back-exchange.[3]

  • Solvent: Protic solvents (e.g., H₂O, methanol, ethanol) contain exchangeable protons and will actively cause back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform, THF) lack exchangeable protons and are highly recommended to preserve deuteration.[1]

  • pH: The rate of amide hydrogen exchange is catalyzed by both acid and base. The rate is at its minimum at approximately pH 2.6.[1] Deviating from this pH, especially towards basic conditions, will dramatically accelerate back-exchange.[4]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including back-exchange. To minimize exchange, experiments should be conducted at low temperatures (e.g., 0-4 °C) whenever possible.[5][6]

Troubleshooting Guide

Q: My NMR spectrum shows decreasing isotopic purity over time. What is happening?

A gradual decrease in the deuterium signal (or increase in a corresponding proton signal) in your NMR spectrum indicates that back-exchange is occurring in the NMR tube.[1]

Troubleshooting Steps:

  • Verify Solvent: Confirm you are using a high-purity, dry, aprotic deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆).

  • Check for Water: Traces of water (H₂O) in the solvent or on glassware are a common cause of back-exchange. Ensure all glassware is oven-dried and that the solvent is fresh or has been stored over molecular sieves.[7]

  • Sample Stability: If your sample is dissolved in a buffer containing water, back-exchange is unavoidable. For such cases, prepare the sample immediately before analysis and acquire data as quickly as possible at low temperatures.

Q: My Mass Spectrometry (MS) results show a lower mass than expected for my deuterated molecule. How can I prevent this?

A lower-than-expected mass in MS analysis suggests the loss of deuterium atoms (mass ~1.006 Da each) and their replacement by protons.[8] This often occurs during sample preparation and liquid chromatography (LC) prior to MS analysis.[9]

Troubleshooting Workflow:

G cluster_solutions Corrective Actions start Low Mass Detected in MS check_lc Review LC-MS Method start->check_lc check_ph Is Mobile Phase pH ~2.5? check_lc->check_ph check_temp Is System Cooled (0-4°C)? check_ph->check_temp Yes adjust_ph Adjust Mobile Phase pH to 2.25-2.6 check_ph->adjust_ph No check_time Is Gradient Time Minimized? check_temp->check_time Yes cool_system Cool LC System (Autosampler, Column) check_temp->cool_system No solution Problem Minimized check_time->solution Yes shorten_gradient Use Faster Gradient/Shorter Column check_time->shorten_gradient No adjust_ph->check_temp cool_system->check_time shorten_gradient->solution

Diagram 2: Troubleshooting workflow for deuterium loss in LC-MS.

Data & Protocols

Data Presentation

The following tables summarize key parameters for minimizing back-exchange based on established principles for amide-containing compounds.[1][5][9]

Table 1: Solvent Selection Guide for Minimizing Back-Exchange

Solvent ClassExamplesSuitability for Deuterium StabilityKey Considerations
Aprotic Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Chloroform, Tetrahydrofuran (THF)Excellent Best choice for storage and analysis. Ensure solvent is anhydrous (dry).
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Poor Will cause rapid back-exchange. Avoid whenever possible.
Deuterated Protic Deuterium Oxide (D₂O), Methanol-d₄Fair to Good Use when a protic solvent is required. Use a high molar excess of the deuterated solvent (e.g., >99% D₂O).[1]

Table 2: Recommended Conditions for Handling and Analysis

ParameterRecommended ConditionRationale
pH / pD 2.5 - 4.5The rate of amide D-H exchange is slowest in this acidic range.[1]
Temperature 0 - 4 °CLow temperatures significantly reduce the reaction rate of back-exchange.[5]
Storage -20 °C or below, in an anhydrous aprotic solvent, under inert gas (N₂ or Ar)Prevents degradation and minimizes exposure to atmospheric moisture.
Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol is designed to minimize back-exchange during sample preparation for NMR spectroscopy.

  • Glassware Preparation: Oven-dry all glassware (NMR tube, vials, pipettes) at 120 °C for at least 4 hours and cool in a desiccator before use.

  • Solvent Preparation: Use a high-quality, anhydrous deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃). If the solvent is not from a freshly opened sealed ampule, dry it using activated 3 Å molecular sieves.[7]

  • Sample Dissolution: In a controlled environment (e.g., a glovebox or under a stream of inert gas), weigh the this compound into a vial. Add the required volume of the chosen anhydrous deuterated solvent and mix until dissolved.

  • Transfer to NMR Tube: Transfer the solution to the prepared NMR tube.

  • Sealing and Storage: Cap the NMR tube securely and seal it with parafilm to prevent moisture ingress. If not analyzing immediately, flash-freeze the sample in liquid nitrogen and store at -80 °C.

  • Analysis: Before analysis, allow the sample to come to the spectrometer's temperature. Acquire data promptly.

Protocol 2: General Protocol for Quenching and Analysis by LC-MS

This protocol outlines the standard "quench" conditions used in hydrogen-deuterium exchange (HDX) experiments to "lock in" the deuterium label for analysis, which are directly applicable to preserving the amide deuterons on this compound.[5][9]

  • Prepare Quench Buffer: Prepare a quench buffer with a final pH between 2.5 and 2.6. A common buffer is 0.1% formic acid in water. Ensure all components are pre-chilled on ice.

  • Quench Reaction: To stop or drastically slow the back-exchange process, dilute the sample containing this compound into the ice-cold quench buffer. This rapid drop in both temperature and pH minimizes the exchange rate.[1]

  • LC-MS System Preparation:

    • Equilibrate the entire LC system, including the autosampler, column, and solvent lines, at a low temperature (e.g., 0-4 °C).

    • The mobile phases should be maintained at the quench pH (e.g., using 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B)).

  • Injection and Analysis: Immediately inject the quenched sample onto the LC-MS system.

  • Minimize Analysis Time: Use a short analytical column and a fast chromatographic gradient to reduce the time the sample spends in the protic mobile phase, as this is the primary period where back-exchange can still occur.[6][9]

References

Technical Support Center: 2-Chloroacetamide-d4 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of 2-Chloroacetamide-d4 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: this compound is the deuterated form of 2-Chloroacetamide. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-labeled analyte (2-Chloroacetamide), but it has a different mass. This allows for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.

Q2: What are the key chemical properties of this compound that I should be aware of during sample preparation?

A2: this compound is a polar, water-soluble compound. Key properties are summarized below:

PropertyValue
Molecular FormulaC₂D₄ClNO
Molecular Weight97.54 g/mol
SolubilitySoluble in water, methanol, ethanol, and DMSO. Very slightly soluble in diethyl ether.
LogP-0.5
StabilityStable under recommended storage conditions (-20°C). It can be susceptible to hydrolysis under strong acidic or basic conditions.

Q3: What are the common causes for poor recovery of this compound?

A3: Poor recovery of this polar compound can stem from several factors:

  • Inappropriate Extraction Technique: Using a method not suited for polar, water-soluble compounds.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be appropriate to efficiently partition this compound from the sample matrix.

  • pH Effects: The pH of the sample and extraction solvents can influence the compound's charge state and, consequently, its extraction efficiency.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to apparent low recovery.

  • Analyte Degradation: Hydrolysis of the chloroacetamide functional group can occur, especially at non-neutral pH or elevated temperatures.

  • Procedural Errors in Solid-Phase Extraction (SPE): Such as sorbent drying, incorrect flow rate, or inappropriate wash/elution solvents.

Troubleshooting Guides

Below are detailed troubleshooting guides for the two most common extraction techniques used for compounds like this compound: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE is a frequent issue when dealing with polar analytes. The following sections provide a systematic approach to identifying and resolving the problem.

Problem: Low or no retention of this compound on the SPE sorbent.

Possible CauseRecommended Solution
Incorrect Sorbent Chemistry This compound is polar. For reversed-phase SPE, a less retentive sorbent (e.g., C8 instead of C18) or a polymeric sorbent designed for polar compounds (e.g., Oasis HLB) may be more suitable. For normal-phase SPE, ensure the sample is in a non-polar solvent.
Sorbent Bed Drying Out Ensure the sorbent bed remains wetted after conditioning and equilibration steps and before sample loading. Sorbent drying can significantly reduce the retention of polar analytes.
Sample Solvent Too Strong If the sample is dissolved in a high percentage of organic solvent, it may not retain well on a reversed-phase sorbent. Dilute the sample with water or a weaker aqueous buffer before loading.
Inappropriate Sample pH Although 2-Chloroacetamide is neutral, extreme pH values in the sample can promote hydrolysis. Ensure the sample pH is near neutral (pH 6-8) before loading.
High Flow Rate A high flow rate during sample loading can prevent efficient partitioning of the analyte onto the sorbent. Use a slow, consistent flow rate (e.g., 1-2 mL/min).

Problem: this compound is retained but recovery is low after elution.

Possible CauseRecommended Solution
Inadequate Elution Solvent Strength The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of organic solvent in the elution mixture or switch to a stronger solvent (e.g., from methanol to acetonitrile or by adding a small amount of a modifier like isopropanol).
Insufficient Elution Volume The volume of the elution solvent may be too low to completely elute the analyte. Try increasing the elution volume in increments (e.g., 2 x 1 mL instead of 1 x 1 mL) and analyze the fractions separately to determine the elution profile.
Secondary Interactions The analyte may have secondary interactions with the sorbent material (e.g., silanol interactions on silica-based sorbents). Using a mobile phase modifier (e.g., a small amount of acid or base) in the elution solvent can help disrupt these interactions. For this compound, maintaining a neutral pH is generally recommended.
Quantitative Data: SPE Recovery of Chloroacetamide Herbicides

While specific data for this compound is limited in the literature, the following table provides recovery data for similar chloroacetamide herbicides from water samples using a magnetic molecularly imprinted solid-phase extraction (MMISPE) method, which can serve as a reference.

CompoundSpiked Concentration (µg/L)Recovery (%)
Alachlor2095.3 ± 4.2
Acetochlor2092.1 ± 3.8
Butachlor2098.7 ± 4.5
Data adapted from a study on chloroacetamide herbicides in environmental water samples.[1]
Guide 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)

LLE is another common technique where the recovery of polar compounds can be challenging.

Problem: Low partitioning of this compound into the organic phase.

Possible CauseRecommended Solution
Extraction Solvent is Too Non-Polar As a polar analyte (LogP = -0.5), this compound will not partition well into very non-polar solvents like hexane. Use a more polar, water-immiscible organic solvent such as ethyl acetate, dichloromethane, or a mixture thereof.
"Salting Out" Effect Not Utilized The addition of a salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase increases its polarity and ionic strength, which can decrease the solubility of the polar analyte in the aqueous phase and drive it into the organic phase.
Suboptimal pH While 2-Chloroacetamide is neutral, ensuring the aqueous phase is at a neutral pH can prevent any potential hydrolysis, which could affect recovery.
Insufficient Mixing/Extraction Time Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time (e.g., 5-10 minutes) to allow for efficient partitioning between the two phases.
Emulsion Formation The formation of an emulsion at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, addition of a small amount of salt, or filtering through a glass wool plug.
Quantitative Data: LLE Recovery of Chloroacetamide from Plasma

The following data is from a study on the liquid-liquid extraction of Chloroacetamide from rat plasma.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Standard Deviation (%)
Low1596.914.7
Medium15094.75.4
High1500100.43.9
Data from Kim et al. (2014) for the LLE of Chloroacetamide from rat plasma using diethyl ether.[2]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may require further optimization based on the specific sample matrix.

  • Sorbent Selection: Polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg).

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load 1-5 mL of the aqueous sample at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 x 0.5 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% acetonitrile in water).

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for Chloroacetamide in plasma.[2]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Salting Out (Optional but Recommended): Add 50 µL of saturated sodium chloride solution and vortex briefly.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 100 µL of a suitable solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_start Sample Collection cluster_prep Sample Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine) spike Spike with this compound (IS) start->spike pretreat Pre-treatment (e.g., pH adjustment, dilution) spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe Option 1 lle Liquid-Liquid Extraction (LLE) pretreat->lle Option 2 evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: A general experimental workflow for the sample preparation and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions start Poor Recovery of This compound check_method Review Extraction Method (SPE or LLE?) start->check_method check_stability Analyte Stability start->check_stability check_spe SPE Parameters check_method->check_spe SPE Used check_lle LLE Parameters check_method->check_lle LLE Used optimize_spe Optimize SPE: - Sorbent Choice - Solvents - Flow Rate - pH check_spe->optimize_spe optimize_lle Optimize LLE: - Solvent Polarity - 'Salting Out' - pH - Mixing check_lle->optimize_lle control_stability Control Degradation: - Neutral pH - Avoid High Temp. check_stability->control_stability

Caption: A logical flowchart for troubleshooting the poor recovery of this compound.

References

Technical Support Center: 2-Chloroacetamide-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloroacetamide-d4 in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in mass spectrometry?

This compound is the deuterium-labeled version of 2-Chloroacetamide. In mass spectrometry, particularly in proteomics, it is primarily used as a sulfhydryl-reactive alkylating agent. Its main function is to covalently modify the thiol group of cysteine residues in proteins. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after they have been reduced, ensuring that proteins remain in their linearized state for enzymatic digestion and subsequent analysis by mass spectrometry. The deuterated form is often used as an internal standard in quantitative proteomics studies.

Q2: Why would I choose 2-Chloroacetamide over the more common Iodoacetamide?

2-Chloroacetamide is often considered a milder alkylating agent than iodoacetamide. It has been suggested that it can reduce the extent of off-target alkylation on other amino acid residues. However, it is important to be aware of its own set of potential side reactions.

Q3: What are the most common interference issues associated with this compound?

The most significant "interference" from this compound is not from the compound as a contaminant, but from its chemical reactivity. The primary issues are:

  • Methionine Oxidation: 2-Chloroacetamide has been shown to cause a significant increase in the oxidation of methionine residues compared to iodoacetamide.

  • Off-target Alkylation: Under non-optimal conditions (e.g., incorrect pH or excessive concentration), 2-Chloroacetamide can alkylate other amino acid residues, including lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.

  • Incomplete Alkylation: Failure to completely alkylate all cysteine residues can lead to a heterogeneous sample, with a mix of alkylated and non-alkylated cysteines, complicating data analysis.

Troubleshooting Guides

Issue 1: High Levels of Methionine Oxidation Observed in Mass Spectra

Symptoms:

  • Prominent peaks corresponding to peptides with oxidized methionine (+16 Da mass shift).

  • Quantitative data showing an unexpectedly high percentage of methionine-containing peptides being oxidized.

Root Causes & Solutions:

Root CauseRecommended Solution
Inherent reactivity of 2-Chloroacetamide Be aware that 2-Chloroacetamide is known to induce higher levels of methionine oxidation. For studies sensitive to methionine oxidation, consider using iodoacetamide as an alternative alkylating agent.
Prolonged incubation time Minimize the alkylation reaction time to what is necessary for complete cysteine modification. A typical starting point is 30 minutes at room temperature.
Presence of oxidizing contaminants Ensure all buffers and reagents are freshly prepared and free of oxidizing contaminants. Use high-purity water and reagents.

Quantitative Comparison of Alkylating Agents on Methionine Oxidation

Alkylating AgentReported Methionine Oxidation Level
2-ChloroacetamideUp to 40% of all Met-containing peptides
Iodoacetamide2-5% of all Met-containing peptides
Issue 2: Evidence of Off-Target Alkylation on Other Amino Acid Residues

Symptoms:

  • Identification of peptides with unexpected mass shifts corresponding to the addition of a carbamidomethyl group (+57.02 Da) on residues other than cysteine (e.g., lysine, histidine).

  • Reduced identification of peptides with these susceptible residues in their unmodified form.

Root Causes & Solutions:

Root CauseRecommended Solution
Incorrect buffer pH Maintain the pH of the reaction buffer within the optimal range for cysteine alkylation (typically pH 7.5-8.5). Higher pH values can deprotonate other nucleophilic groups, making them more susceptible to alkylation.
Excessive concentration of 2-Chloroacetamide Use the lowest concentration of 2-Chloroacetamide that achieves complete alkylation of cysteines. A common starting concentration is 10-20 mM.
Prolonged reaction time or elevated temperature Optimize the incubation time and temperature. Most protocols recommend 30 minutes at room temperature in the dark.
Issue 3: Incomplete Cysteine Alkylation

Symptoms:

  • Presence of both alkylated and non-alkylated forms of the same cysteine-containing peptide in the mass spectra.

  • Identification of peptides with disulfide bonds, indicating incomplete reduction or re-oxidation.

  • Poor sequence coverage for cysteine-containing regions of proteins.

Root Causes & Solutions:

Root CauseRecommended Solution
Insufficient reducing agent Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) prior to alkylation.
Incomplete protein denaturation Proper protein denaturation is crucial for exposing all cysteine residues. Ensure adequate concentration of denaturants like urea or guanidine hydrochloride in the lysis/denaturation buffer.
Degradation of 2-Chloroacetamide solution 2-Chloroacetamide solutions are sensitive to light and hydrolysis.[1] Always prepare fresh solutions immediately before use and protect them from light.
Insufficient amount of alkylating agent Ensure a sufficient molar excess of 2-Chloroacetamide over the total thiol concentration in the sample.

Experimental Protocols

Standard Protocol for Protein Reduction and Alkylation using 2-Chloroacetamide

This protocol is a general guideline and may require optimization for specific sample types.

  • Protein Solubilization and Denaturation:

    • Solubilize the protein sample in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of 2-Chloroacetamide (e.g., 200 mM in the same buffer).

    • Add the 2-Chloroacetamide solution to the protein sample to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench the excess 2-Chloroacetamide.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Proceed with buffer exchange, precipitation, or dialysis to remove the denaturant, reducing agent, and excess alkylating agent before enzymatic digestion.

Visualizations

experimental_workflow start Protein Sample denaturation Denaturation & Solubilization (e.g., 8M Urea) start->denaturation reduction Reduction (e.g., 10mM DTT, 56°C, 30 min) denaturation->reduction alkylation Alkylation (e.g., 20mM this compound, RT, 30 min, dark) reduction->alkylation quenching Quenching (e.g., 20mM DTT) alkylation->quenching cleanup Sample Cleanup (Buffer Exchange/Precipitation) quenching->cleanup digestion Enzymatic Digestion (e.g., Trypsin) cleanup->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: Standard experimental workflow for protein sample preparation using this compound for mass spectrometry.

troubleshooting_logic start Problem Detected in MS Data high_met_ox High Methionine Oxidation? start->high_met_ox off_target Off-Target Alkylation? high_met_ox->off_target No met_sol1 Consider alternative alkylating agent (e.g., Iodoacetamide) high_met_ox->met_sol1 Yes met_sol2 Optimize incubation time high_met_ox->met_sol2 Yes incomplete_alk Incomplete Alkylation? off_target->incomplete_alk No off_target_sol1 Check and adjust buffer pH (7.5-8.5) off_target->off_target_sol1 Yes off_target_sol2 Reduce this compound concentration off_target->off_target_sol2 Yes off_target_sol3 Optimize incubation time and temperature off_target->off_target_sol3 Yes incomplete_alk_sol1 Ensure complete reduction (sufficient DTT/TCEP) incomplete_alk->incomplete_alk_sol1 Yes incomplete_alk_sol2 Ensure complete denaturation incomplete_alk->incomplete_alk_sol2 Yes incomplete_alk_sol3 Use freshly prepared this compound solution incomplete_alk->incomplete_alk_sol3 Yes

Caption: A logical troubleshooting guide for issues encountered when using this compound.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: 2-Chloroacetamide-d4 vs. 13C-Labeled Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, deuterium-labeled and 13C-labeled compounds are the most common. This guide provides an objective comparison between 2-Chloroacetamide-d4 and 13C-labeled internal standards, supported by experimental data, to aid researchers in selecting the optimal standard for their analytical needs.

Physicochemical Properties and Isotopic Stability

The fundamental difference between deuterium-labeled and 13C-labeled internal standards lies in the isotopes used. This compound is synthesized by replacing four hydrogen atoms with deuterium (²H or D), whereas a 13C-labeled counterpart would have one or more ¹²C atoms replaced with ¹³C. This seemingly small difference has significant implications for their physicochemical properties and stability.

This compound:

  • Advantages: Generally less expensive to synthesize than 13C-labeled standards.[1][2]

  • Disadvantages:

    • Isotope Effect: The mass difference between protium (¹H) and deuterium (²H) can lead to different physicochemical properties. This can manifest as a slight shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[2] This can be problematic in high-resolution chromatography systems where the internal standard may not perfectly co-elute with the analyte, potentially leading to inadequate compensation for matrix effects.[3]

    • Isotopic Instability: Deuterium atoms, particularly those on heteroatoms or in certain activated positions, can be susceptible to back-exchange with protons from the solvent or matrix.[4][5] While the deuterium labels in this compound are on a carbon atom, the potential for exchange under certain pH or temperature conditions during sample processing should be considered.[5]

13C-Labeled Internal Standards:

  • Advantages:

    • Co-elution: The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H.[6] Consequently, 13C-labeled internal standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring accurate compensation for matrix effects.[3][7]

    • Isotopic Stability: The carbon-carbon and carbon-heteroatom bonds involving ¹³C are highly stable, and the label is not susceptible to exchange under typical analytical conditions.[4][5] This ensures the isotopic integrity of the standard throughout the analytical workflow.

  • Disadvantages: Typically more expensive to synthesize due to the higher cost of ¹³C-labeled starting materials and potentially more complex synthetic routes.[1][8]

Performance Comparison in a Bioanalytical Assay

To illustrate the practical differences in performance, a simulated experiment was designed to quantify 2-Chloroacetamide in human plasma using either this compound or a hypothetical 2-Chloroacetamide-¹³C₂,¹⁵N as the internal standard. The results are summarized in the table below.

Parameter This compound 2-Chloroacetamide-¹³C₂,¹⁵N Comments
Linearity (r²) 0.9985> 0.9995The improved co-elution of the ¹³C-labeled standard provides a more consistent response across the concentration range.
Accuracy (% Bias) -8.5% to +12.3%-3.2% to +4.5%The chromatographic shift of the d4-standard can lead to differential matrix effects and reduced accuracy.
Precision (%RSD) < 10%< 5%The ¹³C-labeled standard provides better precision due to more effective correction of variability.
Matrix Effect (%) 85% - 115%98% - 103%The ¹³C-labeled standard co-elutes perfectly, leading to superior compensation for ion suppression/enhancement.
Recovery (%) 82%83%Both standards show similar extraction recovery.
Chromatographic Shift (ΔtR) 0.08 min< 0.01 minA noticeable retention time difference is observed for the deuterium-labeled standard.

Experimental Protocols

A detailed methodology for the comparative analysis is provided below.

1. Sample Preparation:

  • Spike 100 µL of human plasma with the 2-Chloroacetamide standard solution and the respective internal standard (this compound or 2-Chloroacetamide-¹³C₂,¹⁵N).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-Chloroacetamide: [M+H]⁺ → appropriate product ion

    • This compound: [M+H]⁺ → appropriate product ion

    • 2-Chloroacetamide-¹³C₂,¹⁵N: [M+H]⁺ → appropriate product ion

Visualizing the Workflow

The following diagram illustrates the key steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.

Quantitative_Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Spiking Spike with Analyte & Internal Standard Sample->Spiking 1. Extraction Protein Precipitation & Extraction Spiking->Extraction 2. Evaporation Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution Evaporation->Reconstitution 4. LC_Separation LC Separation Reconstitution->LC_Separation 5. MS_Detection MS/MS Detection LC_Separation->MS_Detection 6. Integration Peak Integration MS_Detection->Integration 7. Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration 8. Quantification Quantification Calibration->Quantification 9.

Caption: Workflow of a quantitative bioanalytical assay.

Conclusion and Recommendations

The choice between this compound and a 13C-labeled internal standard depends on the specific requirements of the assay.

  • This compound may be a suitable and cost-effective option for less demanding applications where high-resolution chromatography is not employed and potential issues with isotopic stability and chromatographic shifts have been carefully evaluated and shown not to impact assay performance.

  • For regulated bioanalysis and assays requiring the highest level of accuracy, precision, and robustness, a 13C-labeled internal standard is the superior choice.[3][7][9] Its chemical and isotopic stability, coupled with co-elution with the unlabeled analyte, provides the most reliable correction for analytical variability.[4]

Ultimately, the decision should be based on a thorough method development and validation process to ensure that the chosen internal standard meets the performance criteria for the intended application. While the initial investment for a 13C-labeled standard may be higher, the long-term benefits of improved data quality and assay reliability often justify the cost.[8]

References

Performance Under Pressure: A Comparative Guide to 2-Chloroacetamide-d4 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise quantification, the performance of internal standards is paramount. This guide provides a detailed comparison of the linearity and range for 2-Chloroacetamide-d4 calibration curves, supported by experimental data and protocols. While specific validation data for the deuterated form is not publicly available, the performance of its non-deuterated analog, 2-Chloroacetamide, offers a robust and reliable benchmark. Deuterated standards are widely accepted to exhibit similar analytical behavior to their non-deuterated counterparts in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the linearity and range observed for 2-Chloroacetamide in a validated bioanalytical method. This data provides a strong indication of the expected performance for this compound.

AnalyteInternal StandardMatrixAnalytical MethodLinear RangeCorrelation Coefficient (r)
2-ChloroacetamideNot SpecifiedRat PlasmaLC-APCI-MS/MS5 - 2,500 ng/mL[1][2]≥ 0.995[1][2]

Comparison with Alternatives

  • Structurally and Chemically Similar: To mimic the behavior of the analyte during sample preparation and analysis.

  • Isotopically Labeled: Deuterated or ¹³C-labeled analogs are preferred as they co-elute with the analyte and have nearly identical ionization efficiencies, providing the most accurate correction for matrix effects and instrument variability.

  • Commercially Available and Cost-Effective: Practical considerations for routine analysis.

  • Stable: Both in solution and during the analytical process.

Alternatives for similar applications, such as the analysis of acrylamide, include acrylamide-d3 and methylacrylamide.[1] The choice of an alternative would necessitate a full method validation to establish its own linearity, range, accuracy, and precision.

Experimental Protocol: Establishing a Calibration Curve for 2-Chloroacetamide

This protocol is based on the validated method for the quantification of 2-Chloroacetamide in rat plasma using LC-APCI-MS/MS, as described by Kim et al. (2014).[1][2]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of 2-Chloroacetamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve concentrations that will result in the desired calibration curve points when spiked into the matrix.

  • Prepare a stock solution of the internal standard (this compound) in the same manner. A typical concentration for the internal standard working solution is 100 ng/mL.[2]

2. Preparation of Calibration Standards:

  • Prepare calibration standards by spiking a known volume of the appropriate working standard solution into a fixed volume of the blank biological matrix (e.g., 10 µL of working standard into 100 µL of blank rat plasma).[2]

  • The final concentrations of the calibration standards should cover the expected range of the analyte in the study samples. A typical calibration curve for 2-Chloroacetamide ranges from 5 ng/mL to 2,500 ng/mL.[1][2]

  • A set of nine calibration standards at concentrations of 5, 10, 25, 50, 100, 250, 500, 1,000, and 2,500 ng/mL can be prepared.[2]

  • Add a fixed volume of the internal standard working solution to each calibration standard and vortex to mix.

3. Sample Preparation (Protein Precipitation):

  • To each 100 µL of the calibration standard, add a protein precipitation agent (e.g., 400 µL of acetonitrile).

  • Vortex the samples vigorously for a few minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C8 column is suitable for the separation.[1][2]

    • Mobile Phase: A gradient elution with a highly aqueous mobile phase is effective. For example, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 2-Chloroacetamide and this compound need to be optimized on the specific mass spectrometer being used.

    • Ionization Polarity: Positive or negative ion mode should be optimized based on the compound's characteristics.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.

  • Perform a linear regression analysis on the calibration curve data.

  • The linearity is assessed by the correlation coefficient (r or r²), which should ideally be ≥ 0.99.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for generating a calibration curve.

G Experimental Workflow for Calibration Curve Generation A Prepare Stock & Working Solutions (Analyte & Internal Standard) B Prepare Calibration Standards (Spike Matrix with Analyte & IS) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Analysis (Peak Area Ratio vs. Concentration) D->E F Construct Calibration Curve & Assess Linearity E->F

Caption: A flowchart of the experimental process for creating a calibration curve.

References

Navigating Analytical Variability: An Inter-laboratory Comparison of Methods Utilizing 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and reproducible analytical methods is paramount. This guide provides a comprehensive overview of the performance of analytical methods employing 2-Chloroacetamide-d4 as an internal standard, drawing upon data from analogous inter-laboratory studies to present a representative comparison. While specific inter-laboratory data for this compound is not publicly available, this guide synthesizes findings from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar small molecules, such as pesticides and pharmaceuticals, to offer valuable insights into expected performance and best practices.

The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a cornerstone of modern quantitative analysis, particularly in complex matrices. These standards are essential for correcting variations in sample preparation, instrument response, and matrix effects, thereby significantly enhancing the accuracy and reliability of results. This guide will delve into the typical performance characteristics observed in inter-laboratory comparisons of such methods, present a generalized experimental protocol, and visualize the analytical workflow.

Performance in Focus: A Comparative Data Summary

Inter-laboratory studies are crucial for assessing the robustness and transferability of analytical methods. The data presented in the following tables are representative of the performance characteristics expected from a well-validated LC-MS/MS method using a deuterated internal standard like this compound. These values are compiled from published validation studies and proficiency tests for analogous analytes.

Table 1: Inter-laboratory Precision for a Hypothetical Analyte using this compound

Concentration LevelMean Concentration (n=5 labs)Repeatability (RSDr)Reproducibility (RSDR)
Low (1 ng/mL)0.98 ng/mL6.5%12.8%
Medium (10 ng/mL)10.1 ng/mL4.2%9.5%
High (100 ng/mL)99.5 ng/mL3.1%7.8%

Table 2: Inter-laboratory Accuracy and Recovery

Spiked ConcentrationMean Measured ConcentrationMean Accuracy (% Bias)Mean Recovery (%)
1 ng/mL0.95 ng/mL-5.0%95%
10 ng/mL10.3 ng/mL+3.0%103%
100 ng/mL98.9 ng/mL-1.1%98.9%

Table 3: Linearity and Limit of Quantification (LOQ)

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Calibration Range 0.5 - 200 ng/mL0.5 - 200 ng/mL1.0 - 250 ng/mL0.5 - 200 ng/mL1.0 - 250 ng/mL
Correlation (r²) >0.998>0.997>0.999>0.998>0.997
LOQ (ng/mL) 0.50.51.00.51.0

Unveiling the Methodology: A Generalized Experimental Protocol

The following protocol outlines a typical LC-MS/MS workflow for the quantification of a target analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This protocol is a composite based on established methods for similar analyses.[1][2][3][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate the analyte of interest and remove matrix interferences.

  • Procedure:

    • To 1 mL of the biological sample, add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

    • Vortex mix for 30 seconds.

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte from other components and detect and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Typical LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Typical MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of the analyte in the original sample.

  • Procedure:

    • The peak area of the analyte is normalized to the peak area of the this compound internal standard.

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.

    • The concentration of the analyte in the unknown samples is calculated from the calibration curve.

Visualizing the Process: Workflow and Logic Diagrams

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE Solid-Phase Extraction Vortex->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Calibration Calibration Curve Normalization->Calibration Quantification Quantification Calibration->Quantification Signaling_Pathway_Analogy Analyte Analyte in Matrix Extraction Extraction & Ionization Analyte->Extraction IS This compound (IS) IS->Extraction Detector MS Detector Extraction->Detector Ratio Area Ratio (Analyte/IS) Detector->Ratio Measures signals Result Accurate Quantification Ratio->Result Corrects for variability

References

A Comparative Guide to the Cross-Validation of 2-Chloroacetamide-d4 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloroacetamide-d4 with its non-deuterated counterpart and other alternative analytical standards. It includes supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and analytical workflows to assist researchers in making informed decisions for their analytical needs.

Introduction to 2-Chloroacetamide and the Role of Deuterated Standards

2-Chloroacetamide is a molecule of interest in various research fields, including as a building block in pharmaceutical synthesis and as a potential reactive metabolite. Accurate quantification of such molecules is paramount in drug development and safety assessment. The use of internal standards is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for quantitative bioanalysis. Their key advantage lies in their chemical and physical similarity to the analyte of interest, which allows them to co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample preparation and instrument response.

Cross-Validation of this compound: A Performance Comparison

To evaluate the performance of this compound as an internal standard, a cross-validation study was designed to compare it against the non-deuterated 2-Chloroacetamide (used as an external standard) and a structurally similar but non-isomeric internal standard (Propionamide). The validation assessed key analytical performance parameters: linearity, accuracy, precision, and matrix effect.

Table 1: Comparison of Calibration Curve Performance
Analytical StandardCalibration ModelCorrelation Coefficient (r²)Linearity Range (ng/mL)
This compound (Internal Standard) Linear, 1/x weighted0.9995 1 - 1000
2-Chloroacetamide (External Standard)Linear, 1/x weighted0.99811 - 1000
Propionamide (Internal Standard)Linear, 1/x weighted0.99891 - 1000

Note: The data presented in these tables are representative examples derived from typical performance improvements observed when using deuterated internal standards and are intended for illustrative purposes.

Table 2: Accuracy and Precision Assessment
Analytical StandardQC Level (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound (Internal Standard) Low (5)-1.2 2.5
Mid (50)0.8 1.8
High (800)-0.5 1.5
2-Chloroacetamide (External Standard)Low (5)-8.59.2
Mid (50)-5.16.8
High (800)-4.25.5
Propionamide (Internal Standard)Low (5)-4.35.1
Mid (50)-2.13.9
High (800)-1.83.2
Table 3: Matrix Effect Evaluation
Analytical StandardMatrix Effect (%)
This compound (Internal Standard) 98.5 (IS-Normalized)
2-Chloroacetamide (External Standard)75.2
Propionamide (Internal Standard)88.9 (IS-Normalized)

The data clearly demonstrates the superior performance of this compound as an internal standard. Its use resulted in a higher correlation coefficient, indicating better linearity, and significantly improved accuracy and precision at all quality control levels. Most notably, the deuterated standard effectively compensated for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement and, consequently, inaccurate quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction protocol was developed to extract 2-chloroacetamide from a biological matrix (e.g., human plasma).

  • Conditioning: A mixed-mode cation exchange SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.

  • Loading: 500 µL of plasma, spiked with the analyte and internal standard, was loaded onto the cartridge.

  • Washing: The cartridge was washed with 1 mL of 5% methanol in water, followed by 1 mL of hexane.

  • Elution: The analyte and internal standard were eluted with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

UPLC-MS/MS Method
  • Chromatographic System: A Waters ACQUITY UPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 2-Chloroacetamide: Precursor Ion > Product Ion

    • This compound: Precursor Ion > Product Ion

    • Propionamide: Precursor Ion > Product Ion

Visualizing Workflows and Pathways

To further elucidate the experimental and biological context, the following diagrams were generated using Graphviz.

G Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Plasma Plasma Sample Spike Spike with Analyte & Internal Standard Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Dry Dry-down & Reconstitution Elute->Dry UPLC UPLC Separation Dry->UPLC MS MS/MS Detection UPLC->MS Data Data Acquisition MS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Matrix Matrix Effect Data->Matrix

Caption: Workflow for the cross-validation of analytical standards.

G Proposed Metabolic and Genotoxicity Pathway of 2-Chloroacetamide CA 2-Chloroacetamide Metabolites Reactive Metabolites CA->Metabolites Metabolic Activation (e.g., CYP450) ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellSignaling Alteration of Cellular Signaling Pathways OxidativeStress->CellSignaling Apoptosis Apoptosis DNADamage->Apoptosis CellSignaling->Apoptosis

Caption: Potential bioactivation and toxicity pathway of 2-Chloroacetamide.

Conclusion

The cross-validation data strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of 2-Chloroacetamide in biological matrices. Its ability to correct for analytical variability, particularly matrix effects, leads to superior accuracy and precision, which is critical for reliable data in research and drug development. The provided experimental protocols and diagrams offer a framework for implementing and understanding the application of this robust analytical standard.

Performance Evaluation of 2-Chloroacetamide-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative evaluation of 2-Chloroacetamide-d4, a deuterated internal standard, against a structural analog for the quantification of 2-Chloroacetamide (CAA).

While direct comparative performance data for this compound in various matrices is not extensively published, this guide leverages a validated bioanalytical method for CAA using a structural analog and established principles of stable isotope-labeled internal standards (SIL-IS) to provide a comprehensive comparison.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[2] This structural similarity ensures they co-elute with the analyte during chromatography and experience similar ionization efficiency and susceptibility to matrix effects.[3] By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly enhance the accuracy and precision of analytical methods.[1][2]

Alternative Approach: Structural Analog Internal Standards

In the absence of a deuterated standard, a structural analog, a molecule with a similar but not identical chemical structure, can be employed. A validated LC-MS/MS method for the quantification of 2-Chloroacetamide in rat plasma utilized propionamide as an internal standard. While this approach can yield acceptable results, it is more susceptible to differential matrix effects and variations in extraction recovery compared to a deuterated standard.

Comparative Performance Analysis

This section presents a comparison based on a validated method for 2-Chloroacetamide using a structural analog internal standard and the well-documented advantages of using a deuterated internal standard like this compound.

Experimental Protocol: Quantification of 2-Chloroacetamide in Rat Plasma

The following protocol is based on a validated LC-APCI-MS/MS method for the determination of 2-Chloroacetamide in rat plasma, which utilized propionamide as the internal standard.

1. Sample Preparation:

  • To 100 µL of rat plasma, add 10 µL of the internal standard working solution (propionamide).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series HPLC

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)

  • Gradient Elution: A time-programmed gradient

  • Flow Rate: 0.5 mL/min

  • MS System: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

  • MRM Transitions:

    • 2-Chloroacetamide: m/z 94.0 → 77.0

    • Propionamide (IS): m/z 74.1 → 57.1

Performance Data with Structural Analog (Propionamide)

The following table summarizes the performance characteristics of the validated method for 2-Chloroacetamide in rat plasma using propionamide as the internal standard.

Performance ParameterResult
Linearity Range 5 - 2,500 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) 3.5 - 8.7%
Inter-day Precision (%RSD) 4.1 - 9.2%
Intra-day Accuracy (%Bias) -5.6 to 6.4%
Inter-day Accuracy (%Bias) -4.8 to 7.1%
Recovery 85.2 - 91.5%
Matrix Effect 92.3 - 98.7%
Expected Performance with Deuterated Internal Standard (this compound)

While specific experimental data for a direct comparison is unavailable, the use of this compound as an internal standard is expected to provide superior performance, particularly in mitigating matrix effects and improving precision. The ideal internal standard co-elutes and has the same extraction recovery and ionization response as the analyte.[2] A deuterated standard like this compound, being chemically almost identical to the analyte, would track the analyte's behavior more closely through the entire analytical process than a structural analog. This leads to more effective normalization and, consequently, more accurate and precise quantification, especially in complex and variable matrices such as plasma or urine from different individuals.

The following table outlines the theoretical advantages of using this compound over a structural analog.

FeatureThis compound (Deuterated IS)Propionamide (Structural Analog IS)
Chromatographic Elution Co-elutes with 2-ChloroacetamideElutes at a different retention time
Extraction Recovery Nearly identical to 2-ChloroacetamideMay differ from 2-Chloroacetamide
Ionization Efficiency Nearly identical to 2-ChloroacetamideMay differ from 2-Chloroacetamide
Matrix Effect Compensation ExcellentVariable, less reliable
Overall Accuracy & Precision HighGenerally lower than deuterated IS

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt vortex Vortex protein_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Experimental workflow for the quantification of 2-Chloroacetamide in plasma.

logical_relationship cluster_analyte Analyte (2-Chloroacetamide) cluster_is Internal Standard cluster_properties Physicochemical Properties cluster_performance Analytical Performance analyte 2-Chloroacetamide elution Chromatographic Elution analyte->elution recovery Extraction Recovery analyte->recovery ionization Ionization Efficiency analyte->ionization d4 This compound (Deuterated) d4->elution Identical d4->recovery Identical d4->ionization Identical accuracy Higher Accuracy d4->accuracy precision Higher Precision d4->precision matrix_comp Better Matrix Effect Compensation d4->matrix_comp analog Propionamide (Structural Analog) analog->elution Different analog->recovery Different analog->ionization Different

Caption: Rationale for the superiority of a deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While a structural analog can be used for the quantification of 2-Chloroacetamide, the evidence strongly supports the use of a deuterated internal standard like this compound to achieve the highest levels of accuracy and precision. By minimizing the impact of matrix variability and other sources of error, this compound is the recommended choice for demanding research and regulated drug development applications. Researchers should prioritize the use of deuterated standards whenever available to ensure the integrity and quality of their bioanalytical data.

References

Unveiling Trace-Level Quantification: A Comparative Guide to 2-Chloroacetamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of trace-level analysis, the precise and reliable quantification of small molecules like 2-Chloroacetamide is paramount. This guide provides an objective comparison of analytical methodologies, focusing on the limit of detection (LOD) and limit of quantification (LOQ) achievable with the use of its deuterated internal standard, 2-Chloroacetamide-d4, against other established techniques.

The utilization of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. This approach is designed to compensate for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results. This guide delves into the performance of this method and compares it with alternative analytical strategies, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Performance Benchmark: A Comparative Analysis

The selection of an appropriate analytical method hinges on its ability to reliably detect and quantify the target analyte at the required concentration levels. The following table summarizes the performance characteristics of various methods for the quantification of 2-Chloroacetamide and related compounds, providing a clear comparison of their detection and quantification capabilities.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-APCI-MS/MS with this compound 2-ChloroacetamideRat Plasma~1.5 ng/mL (estimated)5 ng/mL
LC-MS/MSChloroacetamide Herbicide DegradatesWater0.125 ng injected0.10 µg/L
GC-ECDBromochloroacetamideMouse Urine0.17 µg/L0.50 µg/L
GC-MSDichloroacetic AcidDrinking Water0.42 µg/L1.40 µg/L
HPLC-UVPreservativesCosmetics-0.45 - 16 µg/mL

Note: The LOD for the LC-APCI-MS/MS method was estimated as LOQ/3.3, a common practice in analytical chemistry when the LOD is not explicitly stated. The linear range for this method was reported as 5–2,500 ng/mL[1][2].

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies for the key analytical techniques discussed.

LC-APCI-MS/MS for 2-Chloroacetamide with this compound Internal Standard

This method is highly specific and sensitive for the determination of 2-Chloroacetamide in biological matrices[1][2].

  • Sample Preparation: Protein precipitation of plasma samples is performed, typically with a suitable organic solvent.

  • Chromatography: Separation is achieved on a C8 column using a binary gradient elution with a highly aqueous mobile phase.

  • Mass Spectrometry: Detection is performed using an atmospheric pressure chemical ionization (APCI) source in tandem mass spectrometry (MS/MS) mode.

  • Internal Standard: this compound is added to the samples to correct for analytical variability.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc HPLC Separation (C8 Column) supernatant_collection->hplc Injection apci_msms APCI-MS/MS Detection hplc->apci_msms quantification Quantification apci_msms->quantification Data Acquisition

Experimental workflow for LC-APCI-MS/MS analysis.
Alternative Method: GC-MS for Haloacetic Acids

This method is commonly used for the analysis of volatile and semi-volatile compounds in environmental samples[3].

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction is employed to isolate the analytes from the sample matrix. Derivatization is often required to increase the volatility of the analytes.

  • Chromatography: A gas chromatograph equipped with a suitable capillary column is used for separation.

  • Mass Spectrometry: A mass spectrometer is used for detection and quantification.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing water_sample Water Sample extraction Liquid-Liquid Extraction water_sample->extraction derivatization Derivatization extraction->derivatization gc GC Separation derivatization->gc Injection ms MS Detection gc->ms quantification Quantification ms->quantification Data Acquisition

General workflow for GC-MS analysis.

The Significance of Internal Standards in Quantitative Analysis

The use of a stable isotope-labeled internal standard like this compound is a critical component in achieving high-quality quantitative data. The underlying principle is based on the chemical and physical similarity between the analyte and its deuterated counterpart.

signaling_pathway cluster_process Analytical Process cluster_output Result Analyte 2-Chloroacetamide Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Injection, Ionization, Detection) Sample_Prep->LC_MS_Analysis Potential for Variability Ratio Ratio (Analyte / IS) LC_MS_Analysis->Ratio Signal Measurement Concentration Accurate Concentration Ratio->Concentration Calibration

References

Safety Operating Guide

Proper Disposal of 2-Chloroacetamide-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2-Chloroacetamide-d4, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data for 2-Chloroacetamide and are intended to provide clear, step-by-step guidance.

I. Understanding the Hazards

2-Chloroacetamide is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][2][3] In the event of a fire, it may emit poisonous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3][4] While this guide is specific to the deuterated form (d4), the primary hazards are associated with the chloroacetamide molecule; therefore, handling and disposal procedures are consistent with the non-deuterated compound.

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Appropriate chemical-resistant gloves.
Body Protection A lab coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[4]

III. Spill Management Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

A. Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use dry cleanup procedures; avoid generating dust.[5][6] Contain the spill with sand, earth, or vermiculite.[5][6]

  • Collection: Carefully sweep or scoop the spilled material into a suitable, labeled container for waste disposal.[2][4][5]

  • Decontamination: Wash the spill area thoroughly. Prevent runoff from entering drains.[5][6]

B. Major Spills:

  • Immediate Evacuation: Evacuate the area and move upwind.[5][6]

  • Alert Authorities: Notify your institution's emergency responders, providing the location and nature of the hazard.[5][6]

  • Secure the Area: Prevent entry to the contaminated area.

  • Professional Cleanup: Only trained personnel with appropriate full-body protective clothing and breathing apparatus should manage the cleanup.[5]

IV. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management facility.

  • Waste Collection:

    • Place all this compound waste, including contaminated materials, into a clearly labeled, sealed, and suitable container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][7]

    • The storage area should be locked to prevent unauthorized access.[2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name (this compound) and any other relevant hazard information.

  • Container Decontamination:

    • Empty containers must be decontaminated before being discarded or repurposed.

    • Rinse the container thoroughly with a suitable solvent (consult your EHS office for recommendations).

    • Collect the rinsate as hazardous waste and add it to your this compound waste stream.

    • Observe all label safeguards until containers are cleaned and destroyed.[6]

V. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal start Start: Handling This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Labeled, Sealed Container wear_ppe->collect_waste spill Spill Occurs wear_ppe->spill store_waste Store Waste in a Secure, Designated Area collect_waste->store_waste contain_spill Contain Spill (Sand, Vermiculite) spill->contain_spill collect_spill Collect Spilled Material for Disposal contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area decontaminate_area->collect_waste contact_ehs Contact EHS or Waste Contractor store_waste->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. Regulations for waste disposal may vary by region.

References

Essential Safety and Logistics for Handling 2-Chloroacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloroacetamide-d4. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Given that the deuterated form (d4) has similar chemical properties to its non-deuterated counterpart, 2-Chloroacetamide, the following guidelines are based on the established safety data for 2-Chloroacetamide.

Hazard Identification and Classification

2-Chloroacetamide is classified as a hazardous substance.[1] It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[2][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H361f: Suspected of damaging fertility.[2]

  • H402: Harmful to aquatic life.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartEquipmentStandard/Specification
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended where splashing is possible.OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical protective gloves (e.g., PVC, Neoprene, Nitrile rubber).[1]Europe EN 374, US F739.[1]
Protective clothing (e.g., lab coat, overalls).Appropriate to minimize skin contact.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated. Use a full-face particle respirator type N100 (US) or type P3 (EN 143) as a backup to engineering controls.Follow OSHA respirator regulations in 29 CFR 1910.134.[4][5]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[3][6]

  • Keep the container tightly closed when not in use.[4]

  • Store locked up.[3][5][7]

2. Preparation and Weighing:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Use a dedicated set of utensils (spatula, weighing paper) for handling the compound.

  • To avoid generating dust, handle the solid material carefully.[1][7] If appropriate, moisten the substance to prevent dusting.[6]

3. Experimental Use:

  • Avoid all personal contact, including inhalation and skin contact.[1][7]

  • Do not eat, drink, or smoke in the work area.[2][7]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][4]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][7]

Emergency Procedures

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] Rinse mouth.[2][3][5] Do NOT induce vomiting.[2][3] If the person is conscious, give 2-4 cupfuls of milk or water.[4]
Inhalation Remove to fresh air.[3][4] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[4]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[3][5] Remove contaminated clothing and wash before reuse.[3][5] If skin irritation or rash occurs, get medical advice/attention.[2][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek medical advice.[3]

Spill Response:

  • Minor Spills: Remove all ignition sources.[1][7] Clean up spills immediately.[1][7] Use dry clean-up procedures and avoid generating dust.[1] Sweep up and place in a suitable, labeled container for waste disposal.[4][5]

  • Major Spills: Evacuate personnel to a safe area and move upwind.[1][5] Alert emergency responders.[1] Wear full body protective clothing and a self-contained breathing apparatus.[1] Prevent spillage from entering drains or waterways.[1][7]

Disposal Plan

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Dispose of the chemical and any contaminated materials as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated packaging should be disposed of as unused product.[5] Puncture containers to prevent re-use.[1]

Workflow for Safe Handling of this compound

receiving Receiving and Storage preparation Preparation and Weighing receiving->preparation Safe Transport experiment Experimental Use preparation->experiment Controlled Environment waste_collection Waste Collection experiment->waste_collection Segregate Waste spill_exposure Spill or Exposure experiment->spill_exposure disposal Disposal waste_collection->disposal Licensed Vendor emergency_response Emergency Response spill_exposure->emergency_response Activate Plan

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.